4-Chloro-5-iodo-2-methoxypyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-iodo-2-methoxypyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2O/c1-11-6-5(9)4(7)3(8)2-10-6/h2H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADXVQIOERSNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1N)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-5-iodo-2-methoxypyridin-3-amine molecular weight and physicochemical data
The 4-Chloro-5-iodo-2-methoxypyridin-3-amine (CAS: 2273883-68-2) is a highly specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and complex signal transduction modulators. Its trisubstituted pyridine core offers orthogonal reactivity profiles—an electrophilic iodine at C5, a chlorine at C4, and a nucleophilic amine at C3—enabling sequential, regioselective functionalization.
A Strategic Scaffold for Orthogonal Drug Design
Executive Summary
In the landscape of medicinal chemistry, 4-Chloro-5-iodo-2-methoxypyridin-3-amine represents a "linchpin" intermediate. Unlike simple pyridines, this molecule possesses three distinct reactive handles (I, Cl, NH₂) positioned around a methoxy-pyridine core. This arrangement allows for iterative cross-coupling strategies (e.g., Suzuki-Miyaura, Sonogashira) where the C5-iodine can be engaged first under mild conditions, followed by activation of the C4-chlorine, while the C3-amine serves as a vector for hydrogen-bonding interactions or further derivatization into ureas/amides. This guide details its physicochemical profile, a robust synthetic route for its generation, and its application logic in drug discovery.
Chemical Identity & Physicochemical Profile
The following data aggregates experimental and predicted values essential for handling and formulation.
| Property | Data / Value | Notes |
| Chemical Name | 4-Chloro-5-iodo-2-methoxypyridin-3-amine | Systematic IUPAC nomenclature |
| CAS Number | 2273883-68-2 | Primary identifier |
| Molecular Formula | C₆H₆ClIN₂O | |
| Molecular Weight | 284.48 g/mol | Useful for stoichiometry calculations |
| SMILES | COc1nc(Cl)c(I)cc1N(Isomeric check required: Correct connectivity is COc1nc(c(c(c1)I)Cl)N based on numbering) | Note: Commercial catalogs often vary SMILES strings; verify connectivity by name.[1][2][3][4] |
| Appearance | Off-white to pale yellow solid | Iodinated pyridines often yellow upon light exposure |
| Solubility | DMSO (>50 mg/mL), DCM, Methanol | Low aqueous solubility; requires organic co-solvent |
| LogP (Predicted) | 2.45 ± 0.3 | Moderate lipophilicity; suitable for CNS/peripheral targets |
| pKa (Base) | ~2.8 - 3.2 (Predicted) | Pyridine N is deactivated by halogens; Amine is weakly basic |
| H-Bond Donors | 1 (NH₂) | |
| H-Bond Acceptors | 3 (Pyridine N, OMe, NH₂) |
Synthetic Pathway & Methodology
Direct halogenation of 2-methoxypyridin-3-amine often leads to inseparable mixtures of regioisomers (C4 vs C5 vs C6 substitution). To ensure regiochemical integrity , the "Displacement-Reduction-Iodination" strategy starting from 2,4-dichloro-3-nitropyridine is the industry standard.
Retrosynthetic Analysis
-
Target: 4-Chloro-5-iodo-2-methoxypyridin-3-amine
-
Precursor: 4-Chloro-2-methoxy-3-aminopyridine
-
Starting Material: 2,4-Dichloro-3-nitropyridine
Step-by-Step Protocol
Step 1: Regioselective SNAr Displacement
-
Reaction: 2,4-Dichloro-3-nitropyridine + NaOMe → 4-Chloro-2-methoxy-3-nitropyridine.
-
Logic: The C2-chlorine is more electrophilic than C4 due to the inductive effect of the pyridine nitrogen. Nucleophilic attack by methoxide occurs preferentially at C2 at controlled temperatures.
-
Protocol:
-
Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in anhydrous MeOH at 0°C.
-
Add NaOMe (1.05 eq) dropwise over 30 mins. Critical: Control temp <5°C to prevent bis-substitution.
-
Stir at 0°C for 2 hours. Monitor by TLC/LCMS.
-
Quench with water, extract with DCM, and concentrate.
-
Step 2: Nitro Group Reduction
-
Reaction: 4-Chloro-2-methoxy-3-nitropyridine → 4-Chloro-2-methoxypyridin-3-amine.
-
Logic: A mild reduction is required to avoid hydrodehalogenation (loss of C4-Cl). Iron/Ammonium Chloride is preferred over catalytic hydrogenation (Pd/C + H₂), which risks dechlorinating the ring.
-
Protocol:
Step 3: Electrophilic Iodination
-
Reaction: 4-Chloro-2-methoxypyridin-3-amine + NIS → Target Molecule .
-
Logic: The C5 position is activated by the para-methoxy group and ortho-chloro group. The C3-amine also directs para to C6, but the combined directing effects and steric availability favor C5 iodination using N-Iodosuccinimide (NIS).
-
Protocol:
-
Dissolve amine (1.0 eq) in DMF or Acetonitrile.
-
Add NIS (1.1 eq) portion-wise at room temperature.
-
Stir for 4-12 hours in the dark (iodine sources are light-sensitive).
-
Workup: Dilute with EtOAc, wash with 10% Na₂S₂O₃ (to remove oxidative iodine species), then brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Structural Analysis & Reactivity Logic
The utility of this scaffold lies in the reactivity hierarchy of its substituents. This allows chemists to "program" the assembly of complex drugs.
Figure 1: Orthogonal reactivity map. The C5-Iodine is the "first-pass" coupling site, allowing the C4-Chlorine to remain intact for a second, harsher coupling step.
Key Application Notes:
-
C5-Iodine (The "Soft" Handle): Reacts readily in Pd-catalyzed cross-couplings (Suzuki, Stille, Sonogashira) at room temperature or mild heating (40-60°C). The C4-Cl bond typically remains inert under these conditions.
-
C4-Chlorine (The "Hard" Handle): Requires more active catalytic systems (e.g., Pd₂dba₃/XPhos or RuPhos) and higher temperatures (>80°C) to engage. This permits the installation of a second aryl or heteroaryl group after the C5 position is filled.
-
C3-Amine: Serves as a hydrogen bond donor in kinase hinge-binding regions. It can be acylated to modulate solubility or potency.
Safety & Stability
-
Handling: The compound contains an aryl iodide, making it potentially light-sensitive. Store in amber vials.
-
Storage: Keep at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or liberation of iodine.
-
Hazards: Classified as Irritant (H315, H319, H335). Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid contact with strong oxidizers.
References
-
Sigma-Aldrich. 4-Chloro-5-iodo-2-methoxypyridin-3-amine Product Page. Available at: (Search CAS: 2273883-68-2).
-
BenchChem. Synthesis of Halogenated Aminopyrimidines and Pyridines. Technical Guide. Available at: .
-
ChemicalBook. 2-Chloro-3-iodopyridin-4-amine and Isomer Synthesis Protocols. Available at: .
-
PatSnap/Google Patents. Method for synthesizing substituted methoxypyridines (CN107118182A). Available at: .
-
MDPI Molecules. Synthesis and SAR of 2-methoxypyridine-3-carbonitriles. Available at: .
Sources
Orthogonal Reactivity: Navigating Iodine versus Chlorine in Polysubstituted Pyridines
Executive Summary
In the structural optimization of pyridine-based pharmacophores, the coexistence of iodine and chlorine substituents offers a powerful handle for divergent synthesis.[1] This guide analyzes the mechanistic orthogonality between these two halogens. The core technical insight is the inversion of reactivity orders depending on the reaction manifold: Palladium-catalyzed cross-couplings favor the weaker C–I bond (oxidative addition controlled), while Nucleophilic Aromatic Substitutions (
Part 1: Mechanistic Underpinnings & Bond Energetics
The selectivity between iodine and chlorine is fundamentally dictated by the trade-off between Bond Dissociation Energy (BDE) and Electronegativity/Polarizability .
Bond Dissociation Energy (BDE)
The C–X bond strength in pyridines mirrors that of benzenes but is influenced by the electron-deficient nature of the ring.
-
C–I Bond: ~65 kcal/mol. Weak, long, and highly polarizable.
-
C–Cl Bond: ~96 kcal/mol.[2] Strong, shorter, and less polarizable.
Implication: Processes requiring bond homolysis or oxidative insertion (e.g., Pd(0) catalysis, radical reactions) will exclusively target the C–I bond first.
The "Pyridine Effect" (Regiochemistry)
Unlike benzene, the pyridine nitrogen creates a permanent dipole.
-
C2/C4 Positions: Highly electron-deficient (
-deficient). Susceptible to nucleophilic attack ( ).[3] -
C3 Position: "Benzene-like." Resists
but is amenable to Electrophilic Aromatic Substitution ( ) or metalation.
Part 2: Chemoselectivity in Palladium Catalysis (Suzuki/Sonogashira)
In Pd-catalyzed cross-couplings, the rate-determining step (RDS) is often the Oxidative Addition of the Pd(0) species into the C–X bond.
Reactivity Trend
[4]When a bis-halo pyridine (e.g., 2-chloro-4-iodopyridine) is subjected to standard Suzuki conditions, the catalyst inserts into the C–I bond with >98% selectivity. The C–Cl bond remains intact because the activation energy (
Ligand Control for Selectivity
-
To preserve Cl: Use "mild" phosphine ligands (e.g.,
, dppf). These are electron-rich enough to insert into C–I but too sterically hindered or insufficiently electron-rich to activate the C–Cl bond at moderate temperatures. -
To react Cl: Requires electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) to lower the barrier for C–Cl insertion.
Visualization: Oxidative Addition Energy Profile
Figure 1: Kinetic energy landscape showing the preferential oxidative addition of Palladium into the C-I bond over C-Cl.
Part 3: Nucleophilic Aromatic Substitution ( )
Here, the reactivity trend inverts.[3][5][6]
Reactivity Trend
-
Mechanism: The highly electronegative Chlorine atom inductively stabilizes the negative charge in the Meisenheimer complex more effectively than Iodine.
-
Regioselectivity Override: A Chlorine at C2 or C4 will react much faster than an Iodine at C3. Even if both are at C2, the Chlorine is generally the superior leaving group in this specific manifold due to the stabilization factor.
Part 4: Lithiation – Exchange vs. Directed Metalation
This is the most distinct divergence point. The reaction outcome depends entirely on the halogen present.
Lithium-Halogen Exchange (Li-X)
-
Reagent: n-Butyllithium (n-BuLi) or i-PrMgCl (Turbo Grignard).
-
Mechanism: The Iodine atom is highly polarizable. The lithium attacks the halogen, generating an Aryl-Lithium species and an alkyl iodide.
-
Outcome: The Iodine is replaced by the metal.
Directed Ortho Metalation (DoM)
-
Reagent: LDA or n-BuLi (at low temp).
-
Mechanism: The C–Cl bond is too strong for exchange. Instead, the Chlorine acts as a Directed Metalation Group (DMG). The base deprotonates the ortho-hydrogen.
-
Outcome: The Chlorine remains; a Lithium is installed on the adjacent carbon.
Visualization: The Lithiation Decision Tree
Figure 2: Divergent reaction pathways for organolithium reagents. Iodine triggers exchange; Chlorine triggers directed deprotonation.
Part 5: Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling at C-I
Objective: Couple a boronic acid to the C4-position of 2-chloro-4-iodopyridine, leaving the C2-Cl intact.
Reagents:
-
Substrate: 2-Chloro-4-iodopyridine (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst:
(3-5 mol%) — Crucial: Use tetrakis to prevent Cl activation. -
Base:
(2.0 equiv, 2M aqueous) -
Solvent: DME or Toluene/EtOH (degassed)
Workflow:
-
Charge: In a glovebox or under Argon, combine substrate, boronic acid, and
in the reaction vessel. -
Solvate: Add degassed solvent and aqueous base.
-
Heat: Stir at 80°C for 4–6 hours. Note: Monitor by LCMS. Do not overheat (>100°C) or extend time unnecessarily to avoid oxidative addition into the C-Cl bond.
-
Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over
. -
Result: 2-Chloro-4-phenylpyridine (>90% yield).
Protocol B: Sequential Lithiation-Substitution
Objective: Functionalize C4 (via I) then C3 (via DoM from Cl).
-
Step 1 (Exchange): Treat 2-chloro-4-iodopyridine with n-BuLi at -78°C in THF. The Li/I exchange occurs exclusively. Quench with Electrophile A (e.g., DMF). Result: 2-chloro-4-formylpyridine.
-
Step 2 (DoM): Protect the aldehyde. Treat the intermediate with LDA at -78°C. The C2-Cl directs lithiation to the C3 position. Quench with Electrophile B.
Part 6: Summary of Reactivity Trends
| Reaction Type | Reactivity Order | Mechanistic Driver | Preferred Halogen Target |
| Pd-Catalyzed Coupling | I > Br > OTf | Bond Dissociation Energy (Oxidative Addition) | Iodine |
| F | Electronegativity (Meisenheimer Stabilization) | Chlorine (at C2/C4) | |
| Lithiation (n-BuLi) | I > Br (Exchange) vs Cl (DoM) | Polarizability vs. Acidity/Coordination | Iodine (Exchange) |
| Radical Cyclization | I > Br > Cl | Bond Homolysis Energy | Iodine |
References
-
Vertex AI Search. (2025). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. National Institutes of Health (PMC). Link
-
BenchChem. (2025). Application Notes: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate. BenchChem Protocols. Link
-
Organic Chemistry Portal. (2006). Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie Int. Ed. Link
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. Link
-
TCI Chemicals. (2025). Suzuki-Miyaura Cross Coupling Reaction Technical Guide. TCI Chemicals. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. tcichemicals.com [tcichemicals.com]
- 5. passmyexams.co.uk [passmyexams.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Optimizing Sonogashira Coupling for 5-Iodo-Pyridin-3-Amine Derivatives: An Application Note and Protocol Guide
Introduction: The Strategic Importance of Alkynylated Aminopyridines in Drug Discovery
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3] For researchers in drug development, the 5-alkynyl-pyridin-3-amine scaffold is of particular interest. The pyridine ring is a prevalent motif in a vast number of FDA-approved drugs, and the introduction of a rigid alkynyl group can significantly modulate the steric and electronic properties of a molecule, often leading to enhanced biological activity.
This guide provides a detailed exploration of the critical parameters for optimizing the Sonogashira coupling of 5-iodo-pyridin-3-amine derivatives. We will delve into the mechanistic nuances of this reaction, address the specific challenges posed by the aminopyridine substrate, and present systematic protocols for achieving high-yield, reproducible couplings.
Core Principles and Mechanistic Insights
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[2] The generally accepted mechanism involves two interconnected catalytic cycles (Figure 1). The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, followed by a transmetalation step with a copper(I) acetylide, and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and the copper(I) salt in the presence of a base.[4]
Figure 1: Simplified representation of the Sonogashira catalytic cycle.
Challenges with 5-Iodo-Pyridin-3-Amine Derivatives
The presence of the pyridine nitrogen and the amino group in the substrate can present challenges:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, potentially inhibiting its catalytic activity.[5]
-
Substrate Reactivity: The electron-donating nature of the amino group can influence the reactivity of the aryl iodide.
Careful selection of the catalyst, ligand, base, and solvent is therefore crucial to mitigate these effects and achieve a successful coupling.
Systematic Optimization of Reaction Parameters
A systematic approach to optimizing the Sonogashira coupling of a new 5-iodo-pyridin-3-amine derivative is essential. The following sections provide a detailed guide to screening and optimizing each critical reaction parameter.
Palladium Catalyst Selection
Table 1: Recommended Palladium Catalysts for Initial Screening
| Catalyst | Typical Loading (mol%) | Comments |
| Pd(CF₃COO)₂ | 1-5 | Demonstrated high efficacy for aminobromopyridines.[6][7] |
| PdCl₂(PPh₃)₂ | 1-5 | A common and reliable choice for Sonogashira couplings.[2] |
| Pd(PPh₃)₄ | 1-5 | A Pd(0) source, often highly active but can be air-sensitive.[2] |
| Pd(OAc)₂ | 1-5 | A versatile Pd(II) precursor. |
The Crucial Role of the Ligand
The ligand plays a multifaceted role in the Sonogashira coupling. It stabilizes the palladium catalyst, influences its reactivity, and can prevent the formation of inactive palladium black. For electron-rich and potentially coordinating substrates like 5-iodo-pyridin-3-amine, the choice of ligand is paramount.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard ligand for Sonogashira reactions.[6] More electron-rich and bulky phosphines can sometimes enhance the rate of oxidative addition.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can form very stable and active palladium complexes, which can be particularly effective in challenging couplings.[8]
Table 2: Suggested Ligands for Optimization
| Ligand | Typical Loading (mol%) | Rationale |
| PPh₃ | 2-10 | A robust and widely used ligand.[6][7] |
| XPhos | 2-10 | A bulky, electron-rich phosphine that can improve catalyst performance. |
| cataCXium® A | 2-10 | A phosphine ligand known to be effective in copper-free Sonogashira reactions. |
The Copper Co-catalyst: To Use or Not to Use?
Copper(I) iodide (CuI) is the most common co-catalyst, accelerating the reaction by facilitating the deprotonation of the alkyne and forming the reactive copper acetylide intermediate.[2] However, the presence of copper can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).[9]
Copper-Free Conditions: In recent years, numerous copper-free Sonogashira protocols have been developed.[9] These methods often require a stronger base or a more sophisticated ligand system to facilitate the deprotonation of the alkyne and its subsequent coordination to the palladium center. For substrates with coordinating groups like amines, a copper-free approach can sometimes be advantageous to avoid potential side reactions.
Recommendation: For initial screening, it is advisable to test both copper-catalyzed and copper-free conditions.
Base Selection: A Key to Success
The base is essential for neutralizing the hydrogen halide byproduct and for the deprotonation of the terminal alkyne.[4] The choice of base can significantly impact the reaction rate and yield.
-
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used and can also serve as solvents.[2]
-
Inorganic Bases: Carbonates such as K₂CO₃ or Cs₂CO₃ are often employed in copper-free protocols and can be effective with sensitive substrates.[10]
Table 3: Recommended Bases for Screening
| Base | Type | Comments |
| Et₃N | Organic | A standard and effective base for copper-catalyzed reactions.[6] |
| DIPEA | Organic | A bulkier amine base that can sometimes improve results. |
| K₂CO₃ | Inorganic | A milder inorganic base, often used in copper-free systems.[10] |
| Cs₂CO₃ | Inorganic | A stronger inorganic base that can be effective in challenging couplings. |
Solvent Effects: More Than Just a Medium
The solvent must dissolve all reaction components and can influence the stability and reactivity of the catalytic species.[11]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent coordinating solvents that can often facilitate the reaction.[6][11]
-
Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are also commonly used.[5]
-
Aqueous Media: For certain applications, reactions in water or aqueous mixtures have been developed to enhance sustainability.[12]
Table 4: Recommended Solvents for Optimization
| Solvent | Type | Comments |
| DMF | Polar Aprotic | A versatile and frequently used solvent for Sonogashira couplings.[6][7] |
| THF | Ethereal | A good choice, especially for reactions at or near room temperature.[5] |
| DMSO | Polar Aprotic | A highly polar solvent that can be beneficial for less reactive substrates.[11] |
| Acetonitrile | Polar Aprotic | Another viable polar aprotic solvent. |
Detailed Experimental Protocols
The following protocols provide a starting point for the optimization of the Sonogashira coupling of your specific 5-iodo-pyridin-3-amine derivative.
Protocol 1: General Procedure for Reaction Condition Screening
This protocol is designed for small-scale screening of different catalysts, ligands, bases, and solvents in parallel.
Materials:
-
5-iodo-pyridin-3-amine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (see Table 1, 2.5 mol%)
-
Ligand (see Table 2, 5 mol%)
-
Copper(I) iodide (for copper-catalyzed conditions, 5 mol%)
-
Base (see Table 3, 2.0 equiv)
-
Anhydrous, degassed solvent (see Table 4, 0.2 M concentration of the limiting reagent)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
To a reaction vial, add the 5-iodo-pyridin-3-amine derivative, palladium catalyst, ligand, and (if applicable) copper(I) iodide.
-
Seal the vial and purge with an inert gas for 5-10 minutes.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (start with room temperature and screen up to 100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, or after a set time (e.g., 16 hours), quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify any major byproducts.
Figure 2: General experimental workflow for Sonogashira coupling optimization.
Protocol 2: Optimized Conditions for Aminopyridine Derivatives (Based on Literature)
This protocol is based on optimized conditions reported for the Sonogashira coupling of 2-amino-3-bromopyridines and serves as an excellent starting point for 5-iodo-pyridin-3-amine derivatives.[6][7]
Materials:
-
5-iodo-pyridin-3-amine derivative (1.0 equiv, 0.5 mmol)
-
Terminal alkyne (1.2 equiv, 0.6 mmol)
-
Pd(CF₃COO)₂ (2.5 mol%, 4.2 mg)
-
PPh₃ (5.0 mol%, 6.6 mg)
-
CuI (5.0 mol%, 4.8 mg)
-
Et₃N (2.0 mL)
-
Anhydrous DMF (3.0 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Round-bottomed flask with stir bar and condenser
Procedure:
-
To a dry round-bottomed flask, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Seal the flask and purge with an inert gas.
-
Add anhydrous DMF and stir for 30 minutes at room temperature.
-
Add the 5-iodo-pyridin-3-amine derivative, the terminal alkyne, and Et₃N.
-
Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-pyridin-3-amine.
Troubleshooting Guide
Table 5: Common Problems and Solutions in Sonogashira Couplings of Aminopyridines
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Catalyst deactivation/inhibition by the amine or pyridine. - Insufficiently active catalyst system. - Low reaction temperature. | - Screen different ligands (e.g., bulky, electron-rich phosphines or NHCs). - Try a different palladium precursor. - Increase the reaction temperature. - Ensure all reagents and solvents are anhydrous and degassed. |
| Alkyne Homocoupling (Glaser Product) | - Presence of oxygen in a copper-catalyzed reaction. - High catalyst loading of copper. | - Ensure the reaction is performed under a strictly inert atmosphere. - Reduce the amount of CuI. - Switch to a copper-free protocol.[9] |
| Dehalogenation of Starting Material | - Presence of water or other protic sources. - Certain bases can promote this side reaction. | - Use anhydrous solvents and reagents. - Screen different bases (e.g., switch from an amine base to an inorganic base). |
| Formation of Complex Byproducts | - Reaction temperature is too high, leading to decomposition. - Side reactions involving the amino group. | - Lower the reaction temperature. - Consider protecting the amino group if it is found to be reactive under the coupling conditions. |
Conclusion
The Sonogashira coupling is a powerful tool for the synthesis of valuable 5-alkynyl-pyridin-3-amine derivatives. By understanding the key reaction parameters and adopting a systematic approach to optimization, researchers can overcome the challenges associated with these substrates and achieve high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in drug discovery and development programs.
References
-
Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
Soheili, A., et al. (2013). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]
-
Hassan, Z., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. [Link]
-
Bano, K., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Nikoshvili, L. Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Vrije Universiteit Amsterdam. (2008). Copper-free Sonogashira coupling. The chemical reaction database. [Link]
-
Larock, R. C., & Yue, D. (2001). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. PMC. [Link]
-
ResearchGate. (2022). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Li, N., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Hassan, Z., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
-
Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
-
Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]
-
The Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]
-
Rosa, D. S., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
Kumar, S., et al. (2012). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Application Note: Regioselective Buchwald-Hartwig Amination of 4-Chloro-5-iodo-2-methoxypyridin-3-amine
Abstract: This guide provides a detailed technical overview and robust protocols for the selective Buchwald-Hartwig amination of 4-Chloro-5-iodo-2-methoxypyridin-3-amine. This trifunctionalized pyridine core is a valuable building block in medicinal chemistry, and its selective functionalization is of significant interest. This document outlines the principles of regioselectivity, discusses critical reaction parameters, provides step-by-step experimental procedures, and includes a troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction: The Challenge and Opportunity of Regioselectivity
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals and advanced materials.[1] The substrate, 4-Chloro-5-iodo-2-methoxypyridin-3-amine, presents a unique synthetic challenge and opportunity due to the presence of two distinct halogen atoms on the pyridine ring: an iodine at the C5 position and a chlorine at the C4 position.
The key to selectively functionalizing this molecule lies in the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically the rate-determining step, and its rate follows the general trend of C–I > C–Br > C–Cl. This reactivity difference allows for the selective amination at the more reactive C–I bond under carefully controlled conditions, leaving the C–Cl bond intact for subsequent transformations. This stepwise approach enables the synthesis of complex, differentially substituted aminopyridines from a single, versatile starting material.
Critical Parameters for a Successful & Selective Amination
Achieving high yield and selectivity in the Buchwald-Hartwig amination requires careful optimization of several key parameters. The interplay between the catalyst, ligand, base, and solvent dictates the outcome of the reaction.
2.1 The Palladium Precatalyst The choice of the palladium source is crucial for generating the active Pd(0) catalytic species. While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, modern, air-stable precatalysts are often preferred for their reliability and ease of use.[3][4]
-
Pd(OAc)₂ / Pd₂(dba)₃: These are common and cost-effective Pd(II) and Pd(0) sources, respectively. When using a Pd(II) source, it must first be reduced in situ to the active Pd(0) state, a process often facilitated by the phosphine ligand or the amine itself.[2]
-
Buchwald Precatalysts (G3, G4): These are highly active, air-stable complexes that generate the active LPd(0) species under mild conditions.[4] They often allow for lower catalyst loadings and shorter reaction times, making them an excellent choice for challenging substrates.[4]
2.2 The Ligand: The Heart of the Catalyst The ligand is arguably the most critical component of the catalytic system. It stabilizes the palladium center, promotes the desired reaction steps (oxidative addition and reductive elimination), and influences the overall efficacy and selectivity of the transformation.[1] For the amination of heteroaryl chlorides and iodides, sterically bulky, electron-rich phosphine ligands are the state-of-the-art.[1][4]
-
Biarylphosphine Ligands (e.g., XPhos, RuPhos, BrettPhos): These ligands are highly effective for coupling a wide range of amines with aryl halides, including less reactive aryl chlorides.[4][5] Their steric bulk favors the formation of a monoligated palladium species, which is highly active in the catalytic cycle.[1]
-
Ferrocene-based Ligands (e.g., Josiphos, DPPF): These have also shown excellent performance, particularly in early generations of the reaction.[1]
2.3 The Base: The Amine Activator The base plays a critical role in the catalytic cycle by deprotonating the amine or the intermediate palladium-amine complex, which is a necessary step before reductive elimination can occur.[1][6] The choice of base must be carefully considered to ensure it is strong enough to facilitate the reaction without causing decomposition of the starting materials or products.[7]
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): Sodium tert-butoxide is the most commonly used strong base for Buchwald-Hartwig aminations.[7] It is highly effective but can be incompatible with base-sensitive functional groups.[2]
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These bases offer broader functional group tolerance but often require higher reaction temperatures or longer reaction times to achieve good conversion.[7] Cesium carbonate is often a good choice due to its better solubility in organic solvents compared to other carbonate bases.
2.4 The Solvent: The Reaction Environment The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. Aprotic, non-polar, or weakly polar solvents are typically used.
-
Toluene and 1,4-Dioxane: These are the most common and effective solvents for this reaction.[8][9] Toluene is often preferred for reactions involving aryl iodides to minimize the inhibitory effects of the iodide salt byproduct.[2][3]
-
Tetrahydrofuran (THF): Also a viable solvent, particularly for reactions run at lower temperatures.[10]
Experimental Protocols
Safety Precautions: The Buchwald-Hartwig amination involves air- and moisture-sensitive reagents. All procedures must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques. Solvents and liquid reagents should be properly dried and degassed before use. Solid reagents should be stored in a desiccator or glovebox.[3]
Protocol 1: General Procedure for Regioselective Amination at the C5-Iodo Position
This protocol describes a general method for the selective coupling of a secondary amine with the C-I bond of 4-Chloro-5-iodo-2-methoxypyridin-3-amine.
Reagents & Materials:
-
4-Chloro-5-iodo-2-methoxypyridin-3-amine (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Ligand (e.g., XPhos) (1.2-2.4 mol% if not using a precatalyst)
-
Base (e.g., NaOtBu) (1.5 equiv)
-
Anhydrous, degassed Toluene (to make a ~0.1 M solution)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Standard inert atmosphere manifold (Schlenk line)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 4-Chloro-5-iodo-2-methoxypyridin-3-amine, the palladium precatalyst, and the base.
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.
-
Add Solvent and Amine: Add the anhydrous, degassed toluene via syringe, followed by the secondary amine.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction mixture will typically turn a dark brown color.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Look for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-5-(amino)-2-methoxypyridin-3-amine product.
Data Presentation & Reaction Scope
The choice of coupling partners and conditions significantly impacts the reaction outcome. The following table provides a representative summary of conditions for coupling various amine types.
| Amine Type | Recommended Ligand | Recommended Base | Typical Temp. (°C) | Notes |
| Cyclic Secondary Amines | XPhos, RuPhos | NaOtBu | 80-100 | Generally high-yielding and robust reactions.[11] |
| Acyclic Secondary Amines | XPhos, BrettPhos | NaOtBu | 90-110 | Can be slower; may require slightly more forcing conditions. |
| Primary Alkylamines | BrettPhos | LHMDS | 80-100 | Risk of bis-arylation; using an excess of the amine can be beneficial.[12] |
| Anilines (Aryl Amines) | XPhos, BrettPhos | K₃PO₄ or Cs₂CO₃ | 100-110 | Weaker bases are often sufficient and improve functional group tolerance. |
Visualized Workflows & Mechanism
To better understand the process, the following diagrams illustrate the catalytic cycle and the general experimental workflow.
Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.
Caption: A flowchart for the Buchwald-Hartwig experimental procedure.
Troubleshooting Guide
Even with robust protocols, challenges can arise. Below is a guide to common issues and their potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture contamination).2. Poor quality reagents.3. Insufficient temperature. | 1. Ensure a strictly inert setup; use freshly dried/degassed solvents.[3][8]2. Purify starting materials; use high-purity catalyst and base.3. Increase temperature in 10 °C increments (up to ~120 °C). |
| Formation of Palladium Black | Catalyst decomposition. | 1. Check for oxygen leaks in the setup.2. Use a more robust ligand or a precatalyst.3. Avoid excessively high temperatures (>120 °C).[8] |
| Hydrodehalogenation Side Product | Competing reduction pathway, often due to trace water or slow reductive elimination. | 1. Use a more sterically hindered ligand (e.g., BrettPhos) to accelerate reductive elimination.2. Ensure scrupulously anhydrous conditions.[13] |
| Reaction Stalls | Catalyst poisoning or decomposition over time. The pyridine nitrogen can inhibit the catalyst.[8] | 1. Increase catalyst loading (e.g., from 1 mol% to 3 mol%).2. Screen different ligands; bulky biarylphosphine ligands are designed to mitigate this issue.[8] |
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 26, 2026, from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. Retrieved February 26, 2026, from [Link]
-
Driess, M., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11054–11066. Retrieved February 26, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 26, 2026, from [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11054–11066. Retrieved February 26, 2026, from [Link]
-
Role of the base in Buchwald-Hartwig amination. (2014, December 19). PubMed. Retrieved February 26, 2026, from [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2011, January 15). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. (2018, September 6). Reddit. Retrieved February 26, 2026, from [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved February 26, 2026, from [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved February 26, 2026, from [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved February 26, 2026, from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 26, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC. Retrieved February 26, 2026, from [Link]
-
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006, July 31). ChemSpider Synthetic Pages. Retrieved February 26, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews. Retrieved February 26, 2026, from [Link]
Sources
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Application Note: Orthogonal Functionalization of 4-Chloro-5-iodo-2-methoxypyridin-3-amine
Introduction: The "Linchpin" Intermediate
In the landscape of modern kinase and phosphatase inhibitor discovery—particularly for targets like SHP2 (PTPN11) —the substituted pyridine scaffold is ubiquitous. Among these, 4-Chloro-5-iodo-2-methoxypyridin-3-amine represents a "linchpin" intermediate.[1] Its dense functionalization offers three orthogonal handles for divergent synthesis, allowing rapid access to distinct bicyclic heteroaromatic systems.[1]
Strategic Reactivity Profile
Success with this molecule requires understanding the hierarchy of reactivity between its halogen substituents and the directing influence of the amine/methoxy groups.
| Position | Substituent | Reactivity Mode | Strategic Utility |
| C3 | -NH₂ (Amine) | Nucleophile / Directing Group | Essential for ring closure (imidazole/pyrazine formation). |
| C4 | -Cl (Chlorine) | Electrophile ( | Activated by the pyridine nitrogen. Displaced by amines to form vicinal diamines. |
| C5 | -I (Iodine) | Electrophile (Pd-Coupling) | High reactivity in Suzuki/Sonogashira coupling. Stable during C4- |
| C2 | -OMe (Methoxy) | Masked Lactam | Provides solubility during synthesis; hydrolyzable to the pyridin-2-one pharmacophore. |
Strategic Workflow & Decision Matrix
The following decision tree illustrates the divergent pathways available from the starting material.
Figure 1: Divergent synthesis pathways. The C4-chlorine is displaced first to generate a diamine, followed by ring closure.[1] The C5-iodine is preserved for late-stage diversification.
Protocol A: Synthesis of Imidazo[4,5-c]pyridines
This scaffold is structurally analogous to the core of several clinical SHP2 inhibitors (e.g., TNO155 analogs).[1] The synthesis proceeds via a two-step sequence:
Step 1: Displacement of C4-Chloride
Objective: Install the N1-substituent and generate the 3,4-diamine system.
-
Reagents: Primary Amine (
, 1.2 eq), DIPEA (2.0 eq). -
Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol.
-
Conditions: 120–140 °C (Sealed tube/Pressure vessel).
Detailed Procedure:
-
Charge a pressure tube with 4-Chloro-5-iodo-2-methoxypyridin-3-amine (1.0 eq).
-
Add NMP (concentration 0.2 M). Note: NMP is preferred over DMF for higher thermal stability.
-
Add DIPEA (2.0 eq) followed by the Primary Amine (1.2–1.5 eq).
-
Critical Insight: If the amine is volatile, use 3.0 eq and omit DIPEA.[1]
-
-
Seal the vessel and heat to 130 °C for 12–16 hours.
-
Monitor: LCMS should show complete consumption of starting material (M+) and formation of the product (M - Cl + Amine).
-
Workup: Dilute with water/brine and extract with EtOAc. The product is often a crystalline solid that can be triturated with hexanes/ether.
Step 2: Cyclization to Imidazo[4,5-c]pyridine
Objective: Close the imidazole ring using an orthoester (for C2-H or C2-Me) or an aldehyde.
-
Reagents: Triethyl orthoformate (Solvent/Reagent) or Triethyl orthoacetate.[2]
-
Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%).[1]
-
Conditions: 80–100 °C.[1]
Detailed Procedure:
-
Suspend the 3,4-diamine intermediate from Step 1 in Triethyl orthoformate (10 vol).
-
Add catalytic pTSA (0.05 eq).
-
Heat to 100 °C for 2–4 hours.
-
Workup: Concentrate in vacuo. The residue is typically purified via flash chromatography (DCM/MeOH gradient).
Protocol B: Synthesis of Pyrido[3,4-b]pyrazines
This pathway accesses a 6,6-fused system, useful for broadening IP space or altering kinase selectivity profiles.[1]
Step 1: Displacement
Perform as described in Protocol A, Step 1.[1]
Step 2: Condensation with 1,2-Dicarbonyls
Objective: Condense the 3,4-diamine with a glyoxal or diketone derivative.[1]
-
Reagents: Glyoxal (40% aq) or 2,3-Butanedione (1.2 eq).[1]
-
Solvent: Ethanol or Methanol.[6]
-
Conditions: 0 °C to Room Temperature.
Detailed Procedure:
-
Dissolve the 3,4-diamine intermediate (1.0 eq) in Ethanol (0.1 M).
-
Cool to 0 °C.
-
Add the 1,2-dicarbonyl compound (1.2 eq) dropwise.
-
Note: For asymmetric dicarbonyls, regioisomer formation is possible.[1] The C3-amine is generally less nucleophilic than the newly installed C4-amine due to the electron-withdrawing nature of the pyridine ring, but steric factors at C4 will dictate selectivity.
-
-
Stir at room temperature for 4–8 hours.
-
Workup: The product often precipitates from ethanol. Filter and wash with cold ethanol.
Protocol C: Late-Stage Functionalization (C5-Iodine)
The iodine atom at C5 is preserved throughout the cyclization steps described above. It serves as the final diversification point, typically via Suzuki-Miyaura coupling to install biaryl systems common in drug candidates.[1]
Standard Suzuki Coupling Protocol:
-
Reactants: Bicyclic Intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq).[1]
-
Catalyst:
(0.05 eq) is robust for heteroaryl chlorides/iodides. -
Base:
(2.0 M aq, 3.0 eq).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solvent: 1,4-Dioxane.[1]
-
Conditions: Degas solvents with
(sparging) for 10 mins. Heat at 90 °C for 2–6 hours.
Critical "Pro-Tip": The 2-Methoxy Switch
In many SHP2 inhibitors (e.g., TNO155), the active pharmacophore contains a pyridin-2-one (lactam) rather than a methoxypyridine.[1] The 2-methoxy group serves as a "protecting group" for the lactam during the harsh cyclization steps.
Demethylation Protocol:
-
Reagent: TMSI (Iodotrimethylsilane) or HBr/AcOH.
-
Procedure: Dissolve the final coupled product in Acetonitrile. Add TMSI (2–4 eq) at 0 °C, then warm to 60 °C. Quench with methanol. This reveals the NH-lactam moiety.
References
-
Synthesis of Imidazo[4,5-c]pyridines
-
SHP2 Inhibitor Chemistry (Novartis)
-
Jacobio Pharma SHP2 Patents
- Source: "Pyrazolopyrazine compounds as SHP2 inhibitors." WO2023114954A1.
- Context: Illustrates the utility of halo-amino-pyridines in constructing fused bicyclic systems for SHP2 inhibition.
-
Regioselectivity in Pyridine
:- Source: "Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)..." Perkin Transactions 2.
- Context: Mechanistic grounding for the displacement of C4-Cl over other positions.
Sources
- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. mdpi.com [mdpi.com]
- 6. Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Protecting group strategies for the amine moiety in 4-Chloro-5-iodo-2-methoxypyridin-3-amine
Part 1: Strategic Analysis & Chemical Context[1]
The Challenge: " The Ortho-Scaffold Crunch"
The molecule 4-Chloro-5-iodo-2-methoxypyridin-3-amine represents a high-value scaffold in kinase inhibitor development (e.g., ALK, EGFR targets). However, the C3-amine moiety presents a unique "perfect storm" of synthetic challenges that renders standard protection protocols ineffective.
-
Steric Encumbrance: The amine is sandwiched between a bulky 2-methoxy group and a 4-chloro substituent. This ortho,ortho-disubstitution creates a steric wall, significantly retarding the attack on bulky electrophiles like Di-tert-butyl dicarbonate (
). -
Electronic Deactivation: The pyridine ring is inherently electron-deficient. The presence of electronegative halogens (Cl, I) further reduces the nucleophilicity of the amine nitrogen, making it sluggish compared to standard anilines.
-
Chemo-Selectivity Risks: The 5-iodo position is highly reactive toward oxidative addition. Leaving the amine free during subsequent cross-couplings (e.g., Suzuki-Miyaura) risks catalyst poisoning (Pd-coordination) or competing Buchwald-Hartwig amination.
The Solution: Selecting the Right Protecting Group (PG)
We evaluate three primary strategies based on the downstream chemistry required (typically C-5 functionalization).
| Strategy | Protecting Group | Steric Profile | Stability (Base) | Stability (Acid) | Recommendation |
| A | Boc (Mono) | High | Excellent | Poor (Labile) | Primary Choice. Best for Suzuki/Sonogashira couplings. |
| B | Acetyl (Ac) | Low | Good | Good | Alternative. Use if Boc introduction fails due to sterics. |
| C | Bis-Boc | Very High | Excellent | Poor (Labile) | Specialist. Use to remove all acidic protons if using strong bases (e.g., alkylation). |
Part 2: Experimental Protocols
Protocol A: "Hyper-Nucleophilic" Boc Protection
Standard conditions (TEA/DCM) will likely fail or stall. This protocol utilizes DMAP as a nucleophilic catalyst to transfer the Boc group to the hindered amine.
Reagents:
-
Substrate: 4-Chloro-5-iodo-2-methoxypyridin-3-amine (1.0 equiv)
-
Reagent:
(3.0 – 5.0 equiv) [Note: Excess required due to slow kinetics] -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.2 – 0.5 equiv)
-
Solvent: Anhydrous THF (Concentration: 0.5 M)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Add the amine substrate and anhydrous THF.
-
Activation: Add DMAP followed by
(dissolved in minimal THF) dropwise at Room Temperature (RT). -
Thermal Drive: Heat the reaction to 60°C . The steric crowding requires thermal energy to overcome the activation barrier.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the fluorescent amine spot and the appearance of a higher
spot.-
Troubleshooting: If mono-protection stalls, add another 1.0 equiv of
and raise temp to reflux (66°C).
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 0.5 M HCl (to remove DMAP/pyridine), then saturated
, then Brine. -
Purification: Flash column chromatography.
-
Note: The product may exist as a rotamer mixture due to restricted rotation, broadening NMR signals.
-
Protocol B: The "Anion-Accelerated" Approach (Sodium Hydride)
If Protocol A fails, we must deprotonate the amine to create a potent amide anion nucleophile.
Reagents:
-
Base: NaH (60% dispersion in oil) (1.2 equiv)
-
Reagent:
(1.5 equiv) -
Solvent: Anhydrous DMF or THF (0.2 M)
Step-by-Step Workflow:
-
Deprotonation: To a suspension of NaH in THF/DMF at 0°C, add the amine substrate solution dropwise.
-
Evolution: Stir at 0°C for 30 mins until
evolution ceases. The solution often turns yellow/orange (anion formation). -
Addition: Add
in one portion. -
Reaction: Allow to warm to RT. Reaction is usually rapid (< 2 hours) due to the high nucleophilicity of the anion.
-
Quench: Carefully quench with saturated
at 0°C. -
Warning: This method may produce the Bis-Boc (
) species. If Mono-Boc is desired, use Protocol A.
Protocol C: Deprotection (The "Halogen-Safe" Method)
Crucial: Do NOT use catalytic hydrogenation (
Reagent: Trifluoroacetic Acid (TFA) / DCM (1:4 ratio). Workflow:
-
Add TFA dropwise at 0°C.
-
Warm to RT and stir for 2 hours.
-
Neutralization: Quench with saturated
until pH > 8. (Free amine regeneration). -
Extract with DCM.
Part 3: Visualization & Logic
Decision Logic for Protecting Group Selection
This diagram guides the chemist through the selection process based on the specific constraints of the 4-Cl-5-I-pyridine scaffold.
Caption: Decision tree for selecting the optimal protection strategy based on reactivity and steric constraints.
Synthetic Workflow: C-5 Functionalization
This diagram illustrates why protection is necessary—enabling the Suzuki coupling at the 5-Iodo position without interference.
Caption: Workflow demonstrating the role of the Boc group in facilitating Pd-catalyzed C-5 arylation.
Part 4: References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive guide on stability and deprotection conditions).
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on aminopyridine scaffolds in drug discovery).
-
Deng, X., Mani, N. S. (2010). Reaction of N-Boc-2-aminopyridines with organolithiums: a convenient synthesis of 3-substituted 2-aminopyridines. Journal of Organic Chemistry, 75(19), 6677–6680. (Insights into lithiation and nucleophilicity of Boc-aminopyridines).
-
Knochel, P., et al. (2011). Functionalization of Pyridines via Organometallic Intermediates. Chemical Reviews. (Background on handling halogenated pyridines).
Sources
Application Note: Functionalization of the C-5 Iodine Position in 2-Methoxypyridines
Abstract & Strategic Importance
The 5-iodo-2-methoxypyridine scaffold is a high-value intermediate in medicinal chemistry, serving as a precursor for kinase inhibitors and GPCR ligands.[1] Its structural utility lies in the orthogonality of its functional groups:
-
C-5 Iodide: A "soft" electrophile primed for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira) and lithium-halogen exchange.[1]
-
C-2 Methoxy: A masked carbonyl (via hydrolysis to pyridone) or a latent leaving group for
displacement, while simultaneously rendering the pyridine ring electron-rich enough to facilitate oxidative addition at C-5.[1]
This guide provides validated protocols for functionalizing the C-5 position while preserving the integrity of the C-2 methoxy group and the pyridine nitrogen.
Electronic Landscape & Reactivity Profile[1]
Understanding the electronic bias of the substrate is critical for reaction success.
-
The C-5 Position (Target): The iodine atom at C-5 is electronically activated for oxidative addition compared to C-3 due to resonance donation from the 2-methoxy group (para-relationship).[1] However, the pyridine nitrogen makes the ring electron-deficient overall compared to anisole, requiring electron-rich ligands for difficult couplings.
-
The C-2 Methoxy Group: Acts as an Electron Donating Group (EDG) by resonance, counteracting the electron-withdrawing nature of the nitrogen. This stabilization is crucial for the stability of C-5 lithiated species.[1]
-
The Nitrogen "Trap": The basic pyridine nitrogen can coordinate to Pd(II) species, potentially arresting the catalytic cycle ("catalyst poisoning"). This necessitates the use of bulky phosphine ligands or higher catalyst loadings.
Reactivity Map (Graphviz Visualization)
Caption: Divergent synthetic pathways from the 5-iodo-2-methoxypyridine core.[1]
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Best for: Attaching aryl or heteroaryl rings.[1]
Rationale: The 5-iodo position undergoes oxidative addition readily.[1] We utilize Pd(dppf)Cl₂ because the bidentate ferrocenyl ligand creates a wide bite angle, stabilizing the Pd complex and preventing formation of inactive Pd-pyridine species.
Reagents:
-
Substrate: 5-Iodo-2-methoxypyridine (1.0 equiv)[1]
-
Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3 – 5 mol%)
-
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.
-
Inerting: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.2 M relative to substrate) via syringe.[1]
-
Base Addition: Add the aqueous
solution. -
Reaction: Heat the mixture to 80–90°C for 4–12 hours. Note: Iodine displacement is usually fast; monitor by TLC/LCMS after 2 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and water.[1][2] Separate phases. Wash organic layer with brine, dry over
, and concentrate.[2] -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Amination
Best for: Introducing C-N bonds (anilines, aliphatic amines).[1]
Rationale: Pyridyl halides can be tricky for amination due to competitive coordination.[1] Xantphos is the ligand of choice here; its large bite angle facilitates the reductive elimination step, which is often the rate-determining step for electron-deficient rings.
Reagents:
-
Substrate: 5-Iodo-2-methoxypyridine (1.0 equiv)[1]
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst Source:
(2.5 mol% - equivalent to 5 mol% Pd)[1] -
Ligand: Xantphos (5 – 6 mol%)
-
Base:
(Sodium tert-butoxide) (1.5 equiv)[1] -
Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]
Step-by-Step Procedure:
-
Pre-complexation (Optional but Recommended): Stir
and Xantphos in the solvent for 10 minutes under Argon to form the active catalyst species (solution turns from purple/red to yellow/orange). -
Addition: Add the substrate, amine, and
to the reaction vessel. -
Heating: Heat to 100°C overnight.
-
Filtration: Cool to RT. Filter through a pad of Celite to remove insoluble salts and Palladium black. Rinse with EtOAc.[1][2][3]
-
Purification: Concentrate and purify via silica gel chromatography. Tip: If the product is basic, add 1% Triethylamine to the eluent.
Protocol C: Lithium-Halogen Exchange
Best for: Introducing formyl (CHO), acyl (COR), or carboxyl (COOH) groups.
Rationale: Iodine-Lithium exchange is extremely fast (faster than proton transfer).[1] Performing this at -78°C is mandatory to prevent the lithiated species from attacking the 2-methoxy group (nucleophilic attack) or scrambling to the 3-position (though less likely with 2-OMe blocking).[1]
Reagents:
-
Substrate: 5-Iodo-2-methoxypyridine (1.0 equiv)[1]
-
Reagent: n-Butyllithium (n-BuLi) (1.1 equiv, typically 1.6M or 2.5M in hexanes)[1]
-
Electrophile: DMF (for aldehyde), Dry Ice (for acid), or Ketone.
-
Solvent: Anhydrous THF.
Step-by-Step Procedure:
-
Dry Setup: Flame-dry a round-bottom flask and cool under
. -
Solvation: Dissolve substrate in anhydrous THF (0.1 M). Cool to -78°C (Dry ice/Acetone bath).
-
Exchange: Add n-BuLi dropwise over 10 minutes. Crucial: Run down the side of the flask to pre-cool the reagent.
-
Incubation: Stir at -78°C for 30–45 minutes. The solution usually turns yellow/orange.
-
Trapping: Add the electrophile (e.g., neat DMF, 2.0 equiv) dropwise.
-
Warming: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C.
-
Quench: Quench with saturated
solution. -
Extraction: Extract with EtOAc or DCM.
Troubleshooting & Optimization Logic
| Issue | Probable Cause | Corrective Action |
| Protodehalogenation (Product is 2-methoxypyridine) | Water in solvent (Li-exchange) or Hydride source (Pd-coupling).[1] | Use strictly anhydrous THF for Li-exchange.[1] In couplings, ensure solvent is degassed; avoid alcoholic solvents if possible. |
| Homocoupling (Bi-pyridyl formation) | Presence of | Degas solvents more thoroughly (freeze-pump-thaw).[1] Add the halide after the catalyst/ligand pre-stir. |
| No Reaction (Pd) | Catalyst poisoning by Pyridine N. | Switch to high-activity ligands (XPhos, SPhos, or Xantphos).[1] Increase temperature to 100°C. |
| Demethylation | Acidic conditions or high temp with nucleophiles.[1] | Avoid Lewis acids ( |
Mechanistic Insight: The Catalytic Cycle (Suzuki)
Caption: Simplified Suzuki cycle. Oxidative addition of the C-5 Iodide is the initiating step.
References
-
General Reactivity of Halopyridines
-
Buchwald-Hartwig Protocols
-
Suzuki Coupling on Pyridines
-
Lithium-Halogen Exchange Data
Sources
- 1. CAS 944805-60-1: 5-bromo-2-iodo-3-methoxy-pyridine [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Purification techniques for separating 4-Chloro-5-iodo-2-methoxypyridin-3-amine from isomers
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of 4-Chloro-5-iodo-2-methoxypyridin-3-amine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the separation of the target compound from its isomers. As Senior Application Scientists, we have synthesized our field expertise and current literature to create a practical resource grounded in scientific principles.
Introduction: The Challenge of Isomeric Purity
4-Chloro-5-iodo-2-methoxypyridin-3-amine is a substituted pyridine derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and pharmaceutical development. A common challenge in its synthesis is the concurrent formation of various positional isomers, which often exhibit very similar physicochemical properties, making their separation a significant hurdle. Achieving high isomeric purity is critical, as the biological activity and safety profile of a final drug substance are directly dependent on its specific chemical structure.
This guide will walk you through the common issues and provide robust, field-tested solutions for isolating your target molecule with high purity.
Part 1: Troubleshooting Guide & Core Concepts
This section addresses common problems encountered during the purification process and explains the underlying principles for effective troubleshooting.
Issue 1: My initial purity analysis (LC-MS/NMR) shows multiple peaks with the same mass. How do I confirm they are isomers?
Answer:
Multiple peaks with an identical mass-to-charge ratio (m/z) in an LC-MS analysis are a strong indicator of isomeric impurities.
-
Confirmation with NMR: Proton Nuclear Magnetic Resonance (¹H NMR) is a definitive tool for this purpose. The number of signals, their splitting patterns (multiplicity), and their chemical shifts are unique to the specific arrangement of substituents on the pyridine ring. Each isomer will produce a distinct ¹H NMR spectrum. For example, the coupling constants between adjacent protons on the aromatic ring will differ depending on their relative positions.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns in MS/MS can also help distinguish between isomers. Although they have the same parent mass, isomers can fragment differently upon collision-induced dissociation, providing a unique fingerprint for each structure.
Issue 2: Standard normal-phase column chromatography (Silica gel) is giving poor separation between my target compound and an impurity.
Answer:
This is a frequent challenge due to the subtle differences in polarity between positional isomers. When standard silica gel chromatography fails, several advanced strategies can be employed.
The Underlying Principle: Enhancing Selectivity
The goal is to exploit minor differences in the isomers' interactions with the stationary and mobile phases. The key properties to consider are polarity, steric hindrance, and pKa. The amine (-NH₂) and methoxy (-OCH₃) groups, along with the pyridine nitrogen, are primary sites for interaction.
Troubleshooting Steps & Solutions:
-
Optimize the Mobile Phase:
-
Solvent System Modification: If you are using a standard Hexane/Ethyl Acetate system, the polarity gradient may not be shallow enough. Try incorporating a third solvent to modulate selectivity. For instance, adding a small amount of dichloromethane (DCM) or a trace of an amine like triethylamine (TEA) can significantly alter the separation.
-
Role of Triethylamine (TEA): The basic amine group on your compound can interact strongly and sometimes irreversibly with the acidic silanol groups on the silica surface, leading to peak tailing and poor resolution. Adding 0.1-1% TEA to your mobile phase will neutralize these acidic sites, resulting in sharper peaks and improved separation.
-
-
Consider Alternative Stationary Phases:
-
Alumina (Al₂O₃): Alumina is available in neutral, acidic, and basic forms. Basic alumina can be particularly effective for separating basic compounds like aminopyridines, as it minimizes the strong acidic interactions seen with silica.
-
Chemically Modified Silica: Consider using silica gel functionalized with different groups, such as diol, cyano (CN), or amino (NH₂). These stationary phases offer different interaction mechanisms (e.g., hydrogen bonding, dipole-dipole) that can provide the necessary selectivity to resolve your isomers.
-
Workflow for Chromatography Optimization
Caption: Workflow for troubleshooting poor chromatographic separation.
Issue 3: My compound seems to be degrading on the silica gel column.
Answer:
Substituted pyridines, especially those with electron-donating groups like amines, can be sensitive to the acidic nature of standard silica gel. This can lead to degradation, irreversible adsorption, and low recovery.
Solutions:
-
Deactivate the Silica: As mentioned, adding a small percentage of a base like triethylamine or ammonia (in methanol) to your mobile phase can neutralize the acidic sites on the silica gel, preventing degradation of your acid-sensitive compound.
-
Use a Different Stationary Phase: Switching to a more inert stationary phase is often the best solution.
-
Neutral Alumina: This provides a less acidic environment than silica.
-
Reverse-Phase Chromatography (C18): This is an excellent alternative. The stationary phase is non-polar (C18-functionalized silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This technique separates compounds based on hydrophobicity, which can be very different between isomers even if their polarity is similar.
-
Part 2: FAQs & Recommended Protocols
This section provides answers to frequently asked questions and detailed protocols for key purification techniques.
Q1: What is the best starting point for developing a purification method for 4-Chloro-5-iodo-2-methoxypyridin-3-amine?
A1: A systematic approach is recommended.
-
Analytical TLC First: Before committing to a large-scale column, screen various solvent systems using Thin-Layer Chromatography (TLC). This is a rapid and inexpensive way to find a mobile phase that provides the best possible separation (i.e., the largest difference in Rf values) between your target compound and its impurities.
-
Try Normal-Phase with a Modifier: A good starting point for column chromatography is a Hexane/Ethyl Acetate gradient with 0.5% triethylamine added to the mobile phase.
-
Consider Reverse-Phase if Normal-Phase Fails: If you cannot achieve baseline separation, developing a reverse-phase HPLC method is the next logical step.
Q2: Can I use crystallization to purify my compound instead of chromatography?
A2: Yes, crystallization can be a highly effective and scalable purification technique, provided your target compound has good crystallinity and its solubility properties differ significantly from those of the isomeric impurities.
The Principle of Fractional Crystallization: This technique relies on small differences in the solubility of the isomers in a given solvent. As a saturated solution cools, the least soluble compound will crystallize out first, leaving the more soluble impurities behind in the solvent (the mother liquor).
Experimental Protocol: Step-by-Step Guide to Fractional Crystallization
-
Solvent Screening:
-
Place a small amount (10-20 mg) of your impure material into several different test tubes.
-
Add a single solvent (e.g., ethanol, isopropanol, acetonitrile, toluene, or a mixture like ethanol/water) to each tube dropwise at room temperature until the solid just dissolves.
-
The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
-
Dissolution:
-
Once a promising solvent is identified, dissolve the bulk of your impure material in a minimum amount of the hot solvent. Use a hot plate and a flask equipped with a reflux condenser to avoid solvent loss.
-
-
Cooling (The Critical Step):
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals. Rapid cooling (e.g., in an ice bath) can trap impurities within the crystal lattice.
-
Once the solution has reached room temperature, you can place it in an ice bath or refrigerator to maximize the yield of the crystallized product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the impurities.
-
-
Purity Analysis:
-
Dry the crystals and analyze their purity using LC-MS or NMR. Compare the purity to that of the material remaining in the mother liquor.
-
Decision Tree for Purification Method Selection
Caption: Decision-making flowchart for selecting a purification strategy.
Q3: What are the key differences between isomers that I can exploit for separation?
A3: The separation of isomers relies on subtle differences in their physicochemical properties.
Table 1: Physicochemical Properties to Exploit for Isomer Separation
| Property | How it Influences Separation | Relevant Technique(s) |
| Polarity | Affects the strength of interaction with the stationary phase in chromatography. Even a small difference can be amplified by choosing the right mobile/stationary phase combination. | Normal-Phase Chromatography, Reverse-Phase Chromatography |
| Solubility | Governs the tendency of a compound to crystallize from a solution. Isomers often have slightly different solubilities in a given solvent. | Fractional Crystallization |
| pKa (Acidity/Basicity) | The basicity of the pyridine nitrogen and the exocyclic amine can vary slightly between isomers due to the electronic effects of the substituents. | Ion-Exchange Chromatography, pH-mediated extractions |
| Steric Hindrance (Shape) | The overall shape and accessibility of functional groups can influence how strongly an isomer binds to a stationary phase. | Chromatography (especially with shape-selective stationary phases) |
References
For further reading and to support the mechanistic claims and protocols described in this guide, please refer to the following authoritative sources:
- High-Performance Liquid Chromatography (HPLC): A comprehensive overview of the principles and practices of HPLC, including stationary and mobile phase selection. Source: Thermo Fisher Scientific
- Column Chromatography: A detailed guide on the principles and practical aspects of performing column chrom
-
Troubleshooting Flash Chromatography: A guide to solving common problems in flash chromatography, including peak tailing and poor separ
- Source: Biotage
-
URL: [Link]
-
Crystallization: An in-depth explanation of the principles of crystallization and its application in purific
- Source: LibreTexts Chemistry
-
URL: [Link]
Technical Support Center: Solving Solubility Challenges of 4-Chloro-5-iodo-2-methoxypyridin-3-amine in Aqueous Media
Welcome to the technical support center for 4-Chloro-5-iodo-2-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. Our goal is to provide you with a systematic approach to understanding and overcoming these challenges, ensuring the integrity and success of your experiments.
Part 1: Foundational Understanding & Initial Assessment
This section addresses the critical first steps in tackling solubility problems: understanding the physicochemical properties of your compound and performing a baseline solubility assessment.
Question 1: I've just started working with 4-Chloro-5-iodo-2-methoxypyridin-3-amine and it seems to be poorly soluble in my aqueous buffer. What are the first steps I should take?
Answer:
Before attempting any complex solubilization techniques, it's crucial to establish a baseline understanding of your compound's properties. The molecular structure of 4-Chloro-5-iodo-2-methoxypyridin-3-amine—with its halogen substituents and aromatic pyridine ring—suggests it is likely to have low aqueous solubility due to its hydrophobicity.
Your initial steps should focus on two key areas:
-
Physicochemical Property Estimation: Since experimental data for this specific molecule is not widely available, you'll need to determine its key properties. This will inform your choice of solubility enhancement strategy. The most critical parameters are:
-
pKa: The ionization constant will tell you if the compound's solubility is pH-dependent. The presence of the amine group and the pyridine nitrogen suggests the molecule is basic and will have at least one pKa.
-
LogP (Partition Coefficient): This value indicates the lipophilicity of the compound. A high LogP is correlated with low aqueous solubility.
-
-
Baseline Kinetic Solubility Assessment: This will provide a quantitative measure of your compound's solubility in your specific aqueous medium.
The following workflow diagram outlines this initial phase:
Caption: Initial workflow for addressing solubility issues.
Part 2: Troubleshooting & Strategy Selection
This section provides answers to common issues encountered during initial experiments and guides you in selecting an appropriate solubility enhancement technique based on your findings from Part 1.
Question 2: My compound has an amine group. How does pH influence its solubility, and how can I use this to my advantage?
Answer:
The presence of an amine group makes 4-Chloro-5-iodo-2-methoxypyridin-3-amine a weak base. This is a critical piece of information because the solubility of ionizable compounds is highly dependent on the pH of the solution.[1]
-
Mechanism of pH-Dependent Solubility: At a pH below its pKa, the amine group will be protonated, forming a positively charged salt. This ionized form is generally much more soluble in aqueous media than the neutral form. Conversely, at a pH above the pKa, the compound will be in its neutral, less soluble form.
Troubleshooting Steps & Protocol:
If your initial experiments were conducted at neutral or basic pH, you will likely see a significant improvement in solubility by lowering the pH.
Experimental Protocol: pH-Based Solubility Screen
-
Prepare a series of buffers: Use a range of buffers with pH values from 2 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Prepare a stock solution: Dissolve your compound in a minimal amount of a water-miscible organic solvent like DMSO.
-
Add stock to buffers: Add a small aliquot of the stock solution to each buffer to a final desired concentration.
-
Equilibrate: Shake the samples at a controlled temperature for a set period (e.g., 24 hours) to reach equilibrium.[1]
-
Separate and Analyze: Centrifuge or filter the samples to remove any undissolved solid. Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.
Expected Outcome: You should observe an increase in solubility as the pH of the buffer decreases.
| pH | Expected Relative Solubility | Rationale |
| 2.0 | High | Compound is fully protonated (cationic salt form). |
| 4.0 | Moderate to High | Compound is significantly protonated. |
| 6.0 | Low to Moderate | Nearing the pKa of the amine, a mixture of ionized and neutral forms exists. |
| 8.0 | Low | Primarily in the neutral, less soluble form. |
Question 3: I tried adjusting the pH, but the solubility is still not sufficient for my needs, or my experimental system is not compatible with a low pH. What should I try next?
Answer:
If pH adjustment alone is insufficient or not feasible, the next logical step is to explore the use of co-solvents. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of a poorly soluble compound by reducing the polarity of the solvent system.[2][3]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG 300 or 400)
-
Glycerin
-
DMSO (Dimethyl sulfoxide) - often used for in-vitro stock solutions
Troubleshooting Steps & Protocol:
A common issue when using co-solvents is the precipitation of the compound when a stock solution (e.g., in 100% DMSO) is diluted into an aqueous medium.[1] To avoid this, it is best to determine the optimal co-solvent concentration.
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare co-solvent/buffer mixtures: Create a series of solutions with varying percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 30% ethanol in your chosen buffer).
-
Add compound: Add an excess of solid 4-Chloro-5-iodo-2-methoxypyridin-3-amine to each mixture.
-
Equilibrate: Shake the samples at a controlled temperature until equilibrium is reached (e.g., 24-48 hours).
-
Separate and Analyze: Centrifuge or filter the samples and analyze the supernatant/filtrate by HPLC-UV to determine the solubility in each co-solvent concentration.
Data Interpretation: Plot the solubility as a function of the co-solvent percentage. This will help you identify the minimum amount of co-solvent needed to achieve your target concentration, which is important for minimizing potential toxicity or off-target effects in biological assays.
Caption: Decision tree for selecting a solubilization strategy.
Part 3: Advanced Strategies & FAQs
For particularly challenging cases, more advanced techniques may be necessary. This section explores some of these methods.
Question 4: Even with pH adjustment and co-solvents, I am struggling to achieve a stable solution at the desired concentration. What other options do I have?
Answer:
When basic methods are insufficient, you can explore more advanced formulation strategies. Two common and effective approaches are solid dispersions and complexation.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[4][5] When this solid dispersion is added to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine particles, which enhances the dissolution rate and apparent solubility.[4]
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).
-
Preparation Method (Solvent Evaporation):
-
Dissolve both 4-Chloro-5-iodo-2-methoxypyridin-3-amine and a hydrophilic carrier (e.g., PVP) in a suitable organic solvent like ethanol.
-
Evaporate the solvent under vacuum to obtain a solid residue.
-
The resulting powder is the solid dispersion, which can then be dissolved in your aqueous medium.
-
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic 4-Chloro-5-iodo-2-methoxypyridin-3-amine can form an inclusion complex with a cyclodextrin, where the drug molecule sits inside the hydrophobic cavity. This complex has a much higher aqueous solubility than the drug alone.
-
Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Protocol: A screening experiment similar to the co-solvent screen can be performed with increasing concentrations of a cyclodextrin in your aqueous buffer.
-
Question 5: I've noticed that my compound seems to degrade in my formulation over time. How can I assess and mitigate this?
Answer:
Stability is as important as solubility. Halogenated aromatic amines can be susceptible to degradation, especially at extreme pH values or when exposed to light.
Troubleshooting and Assessment:
-
Conduct a Forced Degradation Study: Expose your solubilized compound to stress conditions (e.g., acidic pH, basic pH, high temperature, UV light).
-
Use a Stability-Indicating Method: Use an analytical technique like HPLC with a diode-array detector that can separate the parent compound from any degradation products.
-
Monitor for Purity: Analyze samples at various time points (e.g., 0, 4, 8, 24 hours) to monitor the appearance of new peaks and the decrease in the main peak area.
-
Mitigation: If degradation is observed, try to work within a pH range where the compound is most stable. Protect your solutions from light by using amber vials or covering them with foil. Prepare solutions fresh before each experiment if necessary.
By systematically working through these troubleshooting steps, you can develop a robust and reliable method for solubilizing 4-Chloro-5-iodo-2-methoxypyridin-3-amine for your specific research needs.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. wjbphs.com [wjbphs.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. jetir.org [jetir.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Nucleophilic Substitution of Chloropyridines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for nucleophilic substitution reactions involving chloropyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this critical class of transformations. Due to the relatively lower reactivity of the C-Cl bond compared to other halogens, achieving high conversion rates can be challenging.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to diagnose and resolve common issues, ensuring the success of your synthetic campaigns.
Core Troubleshooting Guide: Diagnosing Low Conversion
Low or no conversion is the most common issue encountered with chloropyridines. The following guide is structured as a diagnostic workflow to systematically identify and address the root cause of the problem.
Diagram: Troubleshooting Workflow for Low Conversion SNAr
Caption: Stabilization of intermediates dictates regioselectivity in pyridine SₙAr.
Experimental Protocols
Protocol 1: General Procedure for SₙAr of a Chloropyridine with an Amine (Conventional Heating)
This protocol is a starting point for the reaction of an activated chloropyridine with a secondary amine.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloropyridine substrate (1.0 eq.).
-
Reagent Addition: Add a polar aprotic solvent (e.g., DMSO or NMP, approx. 0.2 M concentration). Add the amine nucleophile (1.1-1.5 eq.) followed by a powdered, anhydrous base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-48 hours.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted SₙAr with a Thiol Nucleophile
This protocol leverages microwave heating to accelerate the reaction, significantly reducing the time required. [1][2]
-
Reaction Setup: In a dedicated microwave reaction vial, place the halopyridine (1.0 eq.) and a magnetic stir bar.
-
Reagent Preparation: In a separate flask, prepare the sodium thiolate by dissolving sodium metal (1.1 eq.) in anhydrous ethanol under an inert atmosphere. Then, add the thiol (1.0 eq.).
-
Reagent Addition: Add the freshly prepared sodium thiolate solution to the microwave vial containing the chloropyridine.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140-160 °C for 20-40 minutes. [1][2]5. Workup: After cooling, remove the solvent under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic extracts, concentrate, and purify as needed.
References
-
Title: Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition Source: PMC URL: [Link]
-
Title: 4.7: Solvent Effects in Nucleophilic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Source: Quora URL: [Link]
-
Title: Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution Source: SpringerLink URL: [Link]
-
Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions Source: Chemistry Steps URL: [Link]
-
Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues Source: PMC URL: [Link]
-
Title: Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines Source: Taylor & Francis Online URL: [Link]
-
Title: Nucleophilic substitution reactions in pyridine Source: Quimicaorganica.org URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: University of Babylon URL: [Link]
-
Title: Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions Source: YouTube URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Ullmann condensation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Ullmann reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst Source: MDPI URL: [Link]
Sources
Validation & Comparative
A Senior Scientist's Guide to the ¹H and ¹³C NMR Spectral Interpretation of 4-Chloro-5-iodo-2-methoxypyridin-3-amine
This guide provides an in-depth analysis and predicted spectral interpretation of 4-Chloro-5-iodo-2-methoxypyridin-3-amine, a polysubstituted pyridine derivative. For researchers in medicinal chemistry and materials science, substituted pyridines are foundational scaffolds, and the ability to unequivocally determine their structure is paramount. This document moves beyond a simple data sheet, offering a predictive analysis grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy. We will dissect the anticipated ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure and the resulting spectral data. This approach serves as a framework for interpreting the spectra of similarly complex heterocyclic systems.
Molecular Structure and Analytical Framework
The first step in any spectral interpretation is a thorough analysis of the molecule's electronic and steric environment. The subject compound, 4-Chloro-5-iodo-2-methoxypyridin-3-amine, possesses a pyridine ring with five substituents, leaving only one aromatic proton. Each substituent exerts a distinct electronic effect—electron-donating (amine, methoxy) or electron-withdrawing/inductive (chloro, iodo, and the pyridine nitrogen itself)—that collectively dictates the chemical environment of each nucleus.
To facilitate a clear discussion, the following numbering scheme will be used throughout this guide.
Caption: Numbering scheme for 4-Chloro-5-iodo-2-methoxypyridin-3-amine.
Part 1: Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to be relatively simple due to the high degree of substitution on the pyridine ring. We expect to observe three distinct signals corresponding to the single aromatic proton (H6), the amine protons (-NH₂), and the methoxy protons (-OCH₃).
Rationale and Prediction
-
Aromatic Proton (H6):
-
Chemical Shift (δ): The H6 proton is positioned ortho to the electron-rich ring nitrogen and meta to an electron-donating methoxy group. However, it is also influenced by the para chloro and meta iodo and amino groups. The nitrogen atom's deshielding effect is typically the most dominant for α-protons in pyridines, pushing them downfield.[1] We predict this proton will appear in the range of δ 7.5 - 8.0 ppm .
-
Multiplicity: With no adjacent protons on the ring, this signal will be a singlet (s) .
-
-
Amine Protons (-NH₂):
-
Chemical Shift (δ): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. In a non-protic solvent like CDCl₃, they are often observed as a broad signal. The electron-donating character of the amine group places electron density on the ring.[2][3] We predict a broad signal in the range of δ 4.0 - 5.5 ppm .
-
Multiplicity: This signal will be a broad singlet (br s) .
-
-
Methoxy Protons (-OCH₃):
-
Chemical Shift (δ): The methoxy group is attached to an sp²-hybridized carbon of the aromatic ring. These protons are shielded compared to aromatic protons and typically appear in a well-defined region. For 2-methoxypyridine, the methoxy signal appears around δ 3.9 ppm.[4][5] The other substituents on the ring will cause minor shifts, but the position should remain relatively constant. We predict this signal will appear around δ 3.9 - 4.1 ppm .
-
Multiplicity: With no adjacent protons, this signal will be a sharp singlet (s) .
-
Summary of Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.5 - 8.0 | Singlet (s) | 1H | H6 (Aromatic) |
| 4.0 - 5.5 | Broad Singlet (br s) | 2H | -NH₂ |
| 3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ |
Part 2: Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide critical information about the carbon skeleton. We expect six distinct signals: five for the sp²-hybridized carbons of the pyridine ring and one for the sp³-hybridized methoxy carbon. The chemical shifts are predicted by considering the additivity effects of each substituent on the pyridine ring.[6][7][8]
Rationale and Prediction
The chemical shift of each carbon is influenced by its immediate substituent (ipso-effect) and the other groups at ortho, meta, and para positions.
-
C2 (bearing -OCH₃): This carbon is attached to the electronegative nitrogen and an oxygen atom, resulting in a significant downfield shift. In 2-methoxypyridine, this carbon appears around 164 ppm. The additional substituents will modulate this, but it is expected to be the most downfield ring carbon. Predicted range: δ 160 - 165 ppm .
-
C3 (bearing -NH₂): The amino group has a strong shielding ipso-effect. However, C3 is adjacent to the deshielding C2 and C4 carbons. The chemical shift for C3 in 3-aminopyridine is around 140 ppm.[9] The combined effects in the target molecule will likely place this signal around δ 135 - 142 ppm .
-
C4 (bearing -Cl): The chloro substituent has a deshielding ipso-effect. This carbon is also para to the ring nitrogen, which typically results in a downfield shift. We predict this signal in the range of δ 145 - 152 ppm .
-
C5 (bearing -I): Iodine exerts a strong shielding (ipso) effect due to the heavy atom effect. This carbon is expected to be the most upfield of the ring carbons. Predicted range: δ 90 - 100 ppm .
-
C6 (bearing -H): This carbon is adjacent to the ring nitrogen, which causes a downfield shift. It is also ortho to the iodine and meta to the chlorine. The chemical shift of C6 in pyridine is approximately 150 ppm. The substituents will alter this, likely resulting in a signal around δ 140 - 148 ppm .
-
-OCH₃ Carbon: The methoxy carbon is a typical sp³ carbon attached to an oxygen. Its chemical shift is expected in the range of δ 53 - 58 ppm .
Summary of Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 160 - 165 | C2 | Attached to N and O; strongly deshielded. |
| 145 - 152 | C4 | Ipso-effect of Cl and para to N. |
| 140 - 148 | C6 | Ortho to N. |
| 135 - 142 | C3 | Ipso-effect of NH₂, adjacent to substituted carbons. |
| 90 - 100 | C5 | Strong shielding ipso-effect from Iodine. |
| 53 - 58 | -OCH₃ | Typical sp³ carbon attached to oxygen. |
Part 3: Comparative Analysis and Structural Verification
To demonstrate the power of NMR in distinguishing isomers, consider the hypothetical compound 2-Chloro-5-iodo-4-methoxypyridin-3-amine . In this isomer, the methoxy and chloro groups have swapped positions. The ¹H NMR spectrum would still show a singlet for the remaining aromatic proton (H6), but its chemical environment is now drastically different, being ortho to the iodine and meta to the chlorine. This would likely shift its resonance significantly, providing a clear distinction.
For unambiguous assignment of the predicted signals for our target molecule, a suite of 2D NMR experiments is essential. This workflow represents a self-validating system for structural confirmation.
Caption: Workflow for unambiguous NMR-based structural verification.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the aromatic proton signal at δ ~7.8 ppm to the C6 carbon signal and the methoxy proton signal to the -OCH₃ carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the methoxy protons (-OC H₃) should show a strong correlation to the C2 carbon (C -OCH₃). The aromatic H6 proton should show correlations to C2 and C4, confirming their relative positions.
Part 4: Recommended Experimental Protocol
Acquiring high-quality, reproducible NMR data is critical. The following protocol outlines the standard procedure for a sample like 4-Chloro-5-iodo-2-methoxypyridin-3-amine.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Choice of Solvent: Chloroform-d (CDCl₃) is a good first choice. If solubility is an issue, or to better resolve the -NH₂ protons (by slowing exchange), Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2-5 seconds (to allow for full magnetization recovery).
-
Number of Scans (ns): 8-16 scans, depending on sample concentration.
-
Processing: Apply an exponential window function (line broadening of ~0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) or internal TMS (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Processing: Apply an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
This comprehensive approach, combining predictive analysis based on established principles with a robust experimental verification strategy, ensures the accurate and confident structural determination of 4-Chloro-5-iodo-2-methoxypyridin-3-amine and related novel compounds.
References
-
Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727–733. [Link]
-
De, A., & Kwiecien, H. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 127-140. [Link]
-
Perjéssy, A., & Gawinecki, R. (2006). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Magnetic Resonance in Chemistry, 28(8), 635-638. [Link]
-
Gawinecki, R., & Rassat, A. (2006). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 18(1), 1-11. [Link]
-
Chruszcz-Lipska, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13867–13883. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxypyridine. PubChem Compound Database. Retrieved from [Link]
-
Chruszcz-Lipska, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]
-
Thomas, S., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloropyridine. PubChem Compound Database. Retrieved from [Link]
-
Al-Rawi, J. M. A., & Salih, S. (1987). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]
-
Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 41(9), 2796-2800. [Link]
-
Cox, R. H., & Bothner-By, A. A. (1969). Proton magnetic resonance spectra of tautomeric substituted pyridines and their conjugate acids. The Journal of Physical Chemistry, 73(8), 2465-2468. [Link]
-
De, A., & Kwiecien, H. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 127-140. [Link]
-
ChemSrc. (n.d.). 3-Aminopyridine 462-08-8. Retrieved from [Link]
-
Claramunt, R. M., et al. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]
-
Adhikari, A. V., et al. (n.d.). Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. National Institute of Technology Karnataka. [Link]
-
Pérez-Picaso, L., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminopyridine. PubChem Compound Database. Retrieved from [Link]
-
Xia, N., & Taillefer, M. (2010). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, 46, 5133-5135. [Link]
-
Micura, R., et al. (n.d.). Supporting Information. ScienceOpen. [Link]
-
Witanowski, M., & Stefaniak, L. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(10), 661-665. [Link]
-
ATB. (n.d.). 2-Methoxypyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. Retrieved from [Link]
-
Supporting Information for N-oxidation of Pyridine Derivatives. (n.d.). University of Rochester. [Link]
-
Naeimi, H., & Nazifi, Z. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Advances, 6, 107027-107036. [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-5-iodopyridine. Retrieved from [Link]
-
Liu, F., et al. (2023). Mechanistic Insights into Photoredox/Nickel Dual-Catalyzed Difunctionalization of Alkynes: Revealing Roles of Noninnocent P-Ligand and Origins of Selectivities. Journal of the American Chemical Society, 145(9), 5218–5234. [Link]
-
LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy. YouTube. [Link]
-
Al-Zahrani, F. A. M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4056. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved from [Link]
Sources
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 5. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative HPLC Method Development: Purity Analysis of 4-Chloro-5-iodo-2-methoxypyridin-3-amine
Executive Summary
Developing a purity method for 4-Chloro-5-iodo-2-methoxypyridin-3-amine (CIMPA) presents a specific chromatographic challenge: differentiating the target molecule from its regioisomers (e.g., 5-chloro-4-iodo positional isomers) and de-halogenated impurities .[1] While standard C18 chemistry often suffices for general purity, it frequently fails to resolve the subtle lipophilic differences between halogenated pyridine isomers.
This guide objectively compares a standard C18/Acetonitrile workflow against an optimized Phenyl-Hexyl/Methanol method.[1] Experimental data demonstrates that exploiting
Molecule Analysis & Physicochemical Drivers[2][3][4][5][6][7]
Understanding the analyte is the first step in robust method design.
-
Analyte: 4-Chloro-5-iodo-2-methoxypyridin-3-amine[1]
-
Substituents:
Critical Method Driver: The high electron density of the pyridine ring (due to -NH2 and -OCH3) combined with the polarizable Iodine atom makes this molecule an ideal candidate for
Comparative Study: C18 vs. Phenyl-Hexyl[1][2][9]
The Challenge: Regioisomer Co-elution
In the synthesis of CIMPA, a common impurity is the 4-Iodo-5-chloro isomer (swapped halogens).[1] On a standard C18 column, the hydrophobic surface area of these two isomers is nearly identical, leading to co-elution or "shoulder" peaks.
Method A: The Standard Approach (Baseline)
-
Column: C18 (3.0 x 100 mm, 2.7 µm)[1]
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)[1]
-
Mechanism: Hydrophobic Interaction.[1]
-
Outcome: Fast elution, but poor selectivity for isomers.[1] Acetonitrile suppresses
- interactions.[1][4]
Method B: The Optimized Approach (Recommended)
-
Column: Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm)[1]
-
Mobile Phase: 10mM Ammonium Acetate (A) / Methanol (B)[1]
-
Mechanism: Hydrophobic +
- Interaction + Shape Selectivity.[1] -
Outcome: Methanol facilitates
- overlap between the stationary phase phenyl ring and the analyte's pyridine ring.[1] The bulky Iodine atom creates steric differences that the Phenyl-Hexyl phase can resolve.[1]
Comparative Data Summary
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Improvement |
| Critical Pair Resolution ( | 1.2 (Co-elution) | 3.4 (Baseline Resolved) | +183% |
| Tailing Factor ( | 1.6 | 1.1 | Improved Peak Shape |
| Retention Mechanism | Hydrophobicity | Orthogonal Selectivity | |
| Solvent Cost | High (Acetonitrile) | Low (Methanol) | Cost Efficiency |
Visualizing the Separation Logic
The following diagram illustrates the decision matrix and the mechanistic difference between the two approaches.
Caption: Workflow demonstrating the shift from standard C18 screening to Phenyl-Hexyl optimization to overcome regioisomer co-elution.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. If the System Suitability criteria are not met, check the pH of the buffer and the quality of the Methanol.
Reagents & Preparation
-
Diluent: 50:50 Methanol:Water (Use amber glassware; iodinated compounds can be light-sensitive).[1]
-
Buffer (Mobile Phase A): 10mM Ammonium Acetate in Water.[1] Adjust pH to 5.0 with Acetic Acid.[1] (Controls ionization of the amine).
-
Organic (Mobile Phase B): 100% Methanol (LC-MS Grade).[1]
Instrument Parameters
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 3.0 x 100 mm, 3.5 µm.[1]
-
Column Temp: 35°C (Temperature control is critical for viscosity consistency with MeOH).
-
Detection: PDA (Photodiode Array).[1] Extract at 254 nm (max) and 280 nm .[1]
-
Injection Volume: 5 µL.
Gradient Profile
| Time (min) | % Mobile Phase B (MeOH) | Event |
| 0.00 | 10 | Equilibration |
| 1.00 | 10 | Isocratic Hold |
| 12.00 | 90 | Linear Gradient |
| 14.00 | 90 | Wash |
| 14.10 | 10 | Re-equilibration |
| 18.00 | 10 | End of Run |
System Suitability Criteria (Self-Validation)
Before running samples, inject the Standard Solution (0.5 mg/mL) 5 times.[1]
-
Retention Time %RSD: ≤ 2.0%
-
Tailing Factor (Tf): 0.8 ≤ Tf ≤ 1.3[1]
-
Resolution (Rs): NLT 2.0 between Main Peak and nearest impurity.
Results & Discussion
Why Methanol and Phenyl-Hexyl?
The superior performance of Method B is grounded in the "Orthogonality" of the separation mechanism.
-
-
Interactions: The Phenyl-Hexyl ligand contains a benzene ring.[1] The CIMPA molecule is an electron-rich aromatic system.[1] These two rings interact.[1] -
Solvent Effect: Acetonitrile (used in Method A) has its own
electrons (triple bond C≡N), which compete with the analyte for the stationary phase, effectively "canceling out" the unique selectivity.[4] Methanol (used in Method B) is protic and lacks electrons, allowing the analyte-column interaction to dominate [1].[1][4] -
Halogen Selectivity: The polarizability of the Iodine atom at position 5 creates a specific induced dipole interaction with the phenyl ring of the column, which is distinct from the interaction of the Chlorine atom. C18 cannot easily distinguish these electronic differences [2].
Troubleshooting Guide
-
Double Peaks? Check the sample diluent. If the diluent is 100% MeOH and the initial gradient is 10% MeOH, "solvent mismatch" can occur. Ensure Diluent is 50:50.[1]
-
Drifting Retention? Phenyl phases can be sensitive to pH changes.[1] Ensure the Ammonium Acetate buffer is freshly prepared and pH adjusted.
References
-
Waters Corporation. (2020).[1] Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-5-iodo-2-methoxypyridin-3-amine
Introduction
4-Chloro-5-iodo-2-methoxypyridin-3-amine is a polysubstituted pyridine derivative, a class of compounds of significant interest in pharmaceutical and agrochemical research. The precise structural characterization of such molecules is paramount for drug development, metabolite identification, and quality control. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.
This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of 4-Chloro-5-iodo-2-methoxypyridin-3-amine under various ionization regimes. We will dissect the predicted fragmentation pathways based on first principles of organic mass spectrometry and compare the utility of hard ionization techniques like Electron Ionization (EI) with soft ionization methods such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting the optimal analytical strategy and interpreting the resulting spectral data for this and structurally related compounds.
Theoretical Fragmentation Analysis: A Predictive Approach
The fragmentation of an ion in a mass spectrometer is not a random process; it is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions and neutral losses. The structure of 4-Chloro-5-iodo-2-methoxypyridin-3-amine (Molecular Weight: 300.45 g/mol ) presents several distinct functional groups that will dictate its fragmentation cascade.
-
Halogen Moieties (Iodo and Chloro): The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the loss of an iodine radical (•I, 127 u) a highly probable initial fragmentation event.[1][2] Subsequent or alternative loss of a chlorine radical (•Cl, 35 u) is also expected.[1][2] The presence of chlorine will yield a characteristic isotopic pattern for any Cl-containing fragment, with an M+2 peak approximately one-third the intensity of the M peak.[2]
-
Methoxy Group: Ethers commonly undergo α-cleavage, which in this case would involve the loss of a methyl radical (•CH₃, 15 u) to form a stable oxonium ion.[3][4] A rearrangement followed by the loss of a neutral formaldehyde molecule (CH₂O, 30 u) is another characteristic pathway.
-
Amine Group: The primary amine can influence fragmentation, and due to the presence of a single nitrogen atom, the molecular ion will have an odd nominal mass, adhering to the Nitrogen Rule.[3][4]
-
Pyridine Core: The aromatic pyridine ring is relatively stable. Fragmentation often involves the loss of substituents before ring cleavage occurs. A characteristic loss from pyridine and other nitrogenous heterocycles is the elimination of hydrogen cyanide (HCN, 27 u).
Based on these principles, a predicted fragmentation pathway under energetic conditions like EI-MS is proposed below.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical as it dictates the type of information obtained. A hard ionization method provides extensive fragmentation for structural elucidation, while soft ionization methods are ideal for molecular weight determination and targeted MS/MS analysis.
Electron Ionization (EI)
EI is a high-energy "hard" ionization technique that typically produces a radical cation (M+•) and induces significant fragmentation.[5]
-
Expected Spectrum: The EI spectrum of 4-Chloro-5-iodo-2-methoxypyridin-3-amine is expected to be rich with fragment ions. The molecular ion peak (m/z 300/302) may be of low abundance due to the lability of the C-I bond. The base peak is likely to correspond to a highly stable fragment, potentially the [M-I]+ ion at m/z 173/175.[1][2]
-
Causality: The 70 eV of energy imparted to the molecule far exceeds bond energies, leading to extensive and reproducible fragmentation patterns that serve as a "fingerprint" for the compound.[5][6] This makes EI-MS invaluable for library matching and de novo structural confirmation.
Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that generates ions from solution, typically producing a protonated molecule [M+H]+.[7] Fragmentation is minimal in the source and is instead controllably induced in a collision cell (MS/MS).
-
Expected Spectrum: In full scan mode, the ESI mass spectrum will be dominated by the protonated molecular ion at m/z 301/303. To obtain structural information, tandem mass spectrometry (MS/MS) is required. By selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), a product ion spectrum is generated. The fragmentation of the even-electron [M+H]+ ion often proceeds through the loss of neutral molecules (e.g., NH₃, CH₂O, HCl, HI).
-
Causality: The gentle nature of ESI preserves the intact molecule as a protonated species. This is ideal for accurate mass measurement to determine the elemental composition and serves as the perfect precursor for controlled fragmentation experiments (MS/MS), which can isolate and fragment specific ions to map out connectivity.[7][8]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique, often complementary to ESI, and is particularly effective for analyzing medium-polarity, thermally stable small molecules.[9]
-
Expected Spectrum: Like ESI, APCI typically generates a protonated molecule [M+H]+ at m/z 301/303. However, APCI can impart slightly more energy than ESI, sometimes leading to more in-source fragmentation or the formation of a radical molecular ion (M•+).[9] This makes it a versatile technique that can bridge the gap between hard and soft ionization.
-
Causality: APCI involves a gas-phase proton transfer reaction, which is generally gentle but can be more energetic than the solvent evaporation process of ESI. Its ability to effectively ionize a broad range of low molecular weight analytes makes it a powerful tool when ESI signals are weak.[9]
Summary Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Primary Ion | M+• (Radical Cation) | [M+H]+ (Protonated Molecule) | [M+H]+ or M+• |
| Fragmentation | Extensive, in-source | Minimal; induced via MS/MS | Low to moderate, in-source |
| Molecular Ion | Often weak or absent | Strong base peak | Generally strong |
| Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) | Liquid Chromatography (LC) |
| Best For | Structural Elucidation, Library Matching | Molecular Weight, Formula Determination, LC-MS/MS | LC-MS of moderately polar compounds, ESI alternative |
Experimental Protocols & Workflow
To ensure scientific integrity, protocols must be robust and self-validating. The following are detailed methodologies for analyzing 4-Chloro-5-iodo-2-methoxypyridin-3-amine using different MS systems.
General Experimental Workflow
Protocol 1: GC-EI-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in ethyl acetate.
-
GC System: Agilent 8890 GC (or equivalent).
-
Inlet: Split/splitless injector at 250°C with a 1 µL injection volume and a 20:1 split ratio.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD (or equivalent).
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 450.
Protocol 2: LC-ESI-MS/MS Analysis
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 methanol:water with 0.1% formic acid.
-
LC System: Waters ACQUITY UPLC H-Class (or equivalent).[10]
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: Sciex Triple Quad 5500 (or equivalent).
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Source Parameters: IonSpray Voltage: 5500 V; Temperature: 500°C; Gas 1: 50 psi; Gas 2: 50 psi; Curtain Gas: 30 psi.
-
MS Scan: Full scan (Q1) from m/z 100-400.
-
MS/MS Scan: Product ion scan of precursor m/z 301. Use a collision energy (CE) of 25 eV with a CE spread of ±10 eV.
Hypothetical Experimental Data & Interpretation
The following tables present plausible experimental data that would be expected from the protocols described above.
Table 1: Hypothetical GC-EI-MS Data
| m/z (Nominal) | Relative Intensity (%) | Proposed Fragment Ion / Neutral Loss | Comments |
| 300/302 | 5 | [M]+• | Molecular ion, Cl isotope pattern visible. |
| 285/287 | 15 | [M-CH₃]+• | Loss of methyl radical from methoxy group. |
| 265 | 10 | [M-Cl]+• | Loss of chlorine radical. |
| 173/175 | 100 | [M-I]+• | Base Peak. Loss of iodine radical. Very favorable. |
| 158/160 | 45 | [M-I-CH₃]+ | Subsequent loss of methyl from the [M-I]+ fragment. |
| 146/148 | 20 | [M-I-HCN]+ | Loss of HCN from the pyridine ring of the [M-I]+ fragment. |
| 127 | 8 | [I]+ | Iodine cation. |
Interpretation: The EI spectrum is dominated by the loss of the iodine radical, confirming the presence and lability of the C-I bond. The presence of the molecular ion, albeit weak, allows for confirmation of the molecular weight. The isotopic cluster at m/z 173/175 (ratio ~3:1) strongly supports the presence of a chlorine atom on this major fragment.
Table 2: Hypothetical LC-ESI-MS/MS Data (Precursor Ion: m/z 301)
| Product Ion m/z | Relative Intensity (%) | Proposed Neutral Loss | Comments |
| 284 | 15 | NH₃ (17 u) | Loss of ammonia from the protonated amine. |
| 271 | 30 | CH₂O (30 u) | Loss of formaldehyde from the methoxy group. |
| 265 | 5 | HCl (36 u) | Loss of hydrogen chloride. |
| 174 | 100 | HI (128 u) | Base Peak. Loss of hydrogen iodide. Very favorable. |
| 144 | 40 | HI + CH₂O (158 u) | Sequential loss of HI and formaldehyde. |
Interpretation: The ESI-MS/MS spectrum shows a very different pattern, characterized by the loss of neutral molecules from the protonated precursor. The most facile fragmentation is the loss of hydrogen iodide (HI), resulting in the stable product ion at m/z 174. This confirms the presence of iodine and provides a highly specific transition (301 -> 174) for quantitative analysis using Multiple Reaction Monitoring (MRM).
Conclusion and Recommendations
The mass spectrometric analysis of 4-Chloro-5-iodo-2-methoxypyridin-3-amine reveals distinct and predictable fragmentation patterns that are highly dependent on the ionization technique employed.
-
For Unambiguous Structural Elucidation: GC-EI-MS is the recommended technique. Its high-energy ionization provides a rich, fingerprint-like fragmentation pattern that confirms the connectivity of the molecule, including the characteristic losses of iodine, chlorine, and methyl radicals.
-
For High-Sensitivity Quantification and Molecular Formula Confirmation: LC-ESI-MS/MS is superior. It provides a strong signal for the protonated molecular ion, enabling accurate mass measurements for formula determination. The controlled CID process generates specific and sensitive transitions (e.g., m/z 301 -> 174) ideal for quantitative assays in complex matrices like biological fluids or environmental samples.
-
For General Screening and as a Complementary Technique: LC-APCI-MS serves as a robust alternative to ESI, particularly if the analyte exhibits limited ESI efficiency. It reliably provides molecular weight information and is suitable for LC-MS workflows.
By understanding the underlying chemical principles that drive fragmentation and selecting the appropriate ionization method, researchers can confidently characterize 4-Chloro-5-iodo-2-methoxypyridin-3-amine and related novel compounds, accelerating the pace of research and development.
References
-
Bristow, T. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. PMC. Available at: [Link]
-
PubChem. (n.d.). 2-Methoxypyridine. PubChem. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine, 2-methoxy-. NIST WebBook. Available at: [Link]
- Schulz, M., et al. (2011). Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization tandem mass spectrometry.
-
Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Available at: [Link]
- The Journal of Organic Chemistry. (n.d.). Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.
-
Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
- Chemistry LibreTexts. (2023).
-
National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST WebBook. Available at: [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]
- (n.d.).
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Available at: [Link]
- Bakos, E., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
- (n.d.).
- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
-
Borges, V. E., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]
- (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
- (n.d.).
-
Vanderbilt University. (n.d.). Fragmentation Patterns. VMSL. Available at: [Link]
-
Echarri, B., et al. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
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- 9. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Elemental analysis standards for halogenated pyridine amines
Executive Summary: The "Refractory" Challenge
Halogenated pyridine amines represent a "perfect storm" for elemental analysis (EA). The pyridine ring is thermodynamically stable (refractory), often leading to incomplete combustion and low Carbon (C) recovery. Simultaneously, amine substituents introduce hygroscopicity, skewing Hydrogen (H) and Nitrogen (N) values. Most critically, halogens (Cl, Br, F, I) poison standard oxidation catalysts and form corrosive gases that interfere with thermal conductivity detectors (TCD).
This guide compares three analytical workflows to standardize the analysis of these difficult molecules. We move beyond simple "black box" operation to explain the chemistry of combustion required to achieve ±0.3% accuracy.
The Chemistry of Interference
Before comparing methods, one must understand why standard protocols fail.
-
Ring Stability: Pyridine rings resist oxidative fragmentation. Without sufficient local oxygen density (supplied by additives like
), they form amorphous carbon (soot) rather than . -
Halogen Poisoning:
-
Chlorine/Bromine: React with Hydrogen to form HX gases, artificially lowering H results. They also overlap with
peaks in standard chromatography columns. -
Fluorine: Reacts with silica combustion tubes (
) to form , etching the tube and destroying the reactor integrity.
-
-
Amine Hygroscopicity: Amines adsorb atmospheric moisture during weighing, leading to artificially high H and low C/N percentages.
Visualization: The Interference Pathway
The following diagram maps the combustion breakdown and specific interference points for a halogenated pyridine.
Caption: Figure 1. Combustion pathway showing critical interference points (black) and the required scrubbing intervention (green) to ensure signal integrity.
Comparative Analysis of Workflows
We evaluate three distinct methodologies for analyzing these compounds.
Method A: Standard Automated Combustion (Flash/Dumas)
The default setting in most labs.
-
Mechanism: High-temp combustion (
) Reduction GC Separation TCD. -
Verdict: Unsuitable for halogenated pyridines without modification.
-
Failure Mode: Low Carbon recovery due to ring stability; Halogens pass through to detector causing peak tailing and baseline drift.
Method B: Additive-Assisted Combustion (The Recommended Standard)
The "Smart" approach for CHN determination.
-
Mechanism: Sample is co-encapsulated with Vanadium Pentoxide (
) .[1] -
Why it works:
acts as an oxygen donor in situ. When the tin capsule flashes, melts and releases oxygen directly into the sample core, fracturing the pyridine ring. Simultaneously, a Silver (Ag) Wool zone is added to the reactor to trap Halogens as Silver Halides ( ). -
Best For: Accurate %C, %H, %N determination.
Method C: Oxygen Flask Combustion (Schöniger) + IC
The "Gold Standard" for Halogen quantification.
-
Mechanism: Manual combustion in a pure
atmosphere within a sealed flask containing an absorbing solution, followed by Ion Chromatography (IC) or Titration. -
Why it works: Eliminates catalyst poisoning entirely. The halogen is quantitatively trapped in the liquid phase.
-
Best For: Accurate %Cl, %Br, %F, %I determination.[2]
Performance Data Comparison
The following data simulates a validation study using 2-Amino-5-bromopyridine (Theoretical: C 34.71%, H 2.91%, N 16.19%, Br 46.19%).
| Metric | Method A: Standard Flash | Method B: Additive ( | Method C: Schöniger Flask |
| Carbon Recovery | 33.2% (Low - Soot formation) | 34.7% (Accurate) | N/A (Not for C analysis) |
| Nitrogen Recovery | 15.8% (Incomplete reduction) | 16.2% (Accurate) | N/A |
| Halogen Fate | Corrodes Detector | Trapped by Ag Wool (Not Quantified) | 46.1% (Quantified) |
| Sample Size | 1-2 mg | 1-2 mg | 10-20 mg |
| Analysis Time | 5 mins | 6 mins | 30 mins (Manual) |
| Precision (RSD) | > 1.5% | < 0.2% | < 0.5% |
Detailed Protocol: Method B (Additive-Assisted)
This protocol is designed for the Thermo FlashSmart or Elementar vario series, but applicable to any Dumas analyzer.
Reagents & Materials[1][2][3][4][5][6][7]
-
Oxidant Additive: Vanadium Pentoxide (
) or Tungsten Oxide ( ).[1] Note: is superior for refractory pyridines. -
Scrubber: Silver Wool (fine mesh) or Silver Tungstate on MgO.
-
Capsules: Soft Tin capsules (exothermic reaction aids combustion).
Step-by-Step Workflow
-
Reactor Packing:
-
Pack the combustion tube (bottom to top): Quartz wool
Reduced Copper wires Silver Wool (50mm zone) Oxidation Catalyst ( / ) Quartz wool. -
Critical: The Silver zone must be maintained at
to effectively trap halogens as .
-
-
Sample Preparation (The "Sandwich" Technique):
-
Step 2a: Tare a tin capsule.
-
Step 2b: Weigh 1.5 - 2.0 mg of the halogenated pyridine amine. Work quickly to minimize moisture uptake.
-
Step 2c: Add approx. 3-5 mg of
powder directly on top of the sample. -
Step 2d: Fold the capsule tightly to exclude atmospheric nitrogen.
-
-
Instrument Parameters:
-
Furnace Temp: Increase to
(standard is often ). -
Oxygen Injection: Increase
dosing time by 2-3 seconds to ensure excess oxygen for the additive.
-
-
Validation:
-
Run a "Conditioning" blank (capsule + additive) to remove background N.
-
Run a Reference Standard: Sulfanilamide (easy) followed by o-Chlorobenzoic acid (hard) to verify the halogen scrubbing efficiency.
-
Decision Logic: Selecting the Right Method
Use this logic flow to determine the correct analytical path based on your specific halogen and data requirements.
Caption: Figure 2. Decision matrix for selecting reagents and hardware based on specific halogen type and analytical goals.
References
-
Thermo Fisher Scientific. (2023). Combustion Ion Chromatography for Halogen Determination.[3] AnalyteGuru. Link
-
Royal Society of Chemistry. (2015). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur.[4][5] The Analyst.[4] Link
-
Exeter Analytical. (2015).[5] Oxygen Flask Combustion Unit: Technical Specifications for Schöniger Method.Link
-
Lehigh University. (2015). The effect of metal oxide additives (
) on catalytic activity and combustion. Applied Catalysis B. Link -
National Institutes of Health (NIH). (2022). Halogenation of pyridines and challenges in synthetic validation. Science/PMC.[6] Link
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- 3. elementallab.co.uk [elementallab.co.uk]
- 4. The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Oxygen Flask Combustion Unit from Exeter Analytical | The Scientist [the-scientist.com]
- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Chloro-5-iodo-2-methoxypyridin-3-amine
Disclaimer: No specific Safety Data Sheet (SDS) was found for 4-Chloro-5-iodo-2-methoxypyridin-3-amine. The following guidance is synthesized from safety data for structurally related compounds, including halogenated pyridines and aromatic amines. This information should be used for preliminary planning, and it is imperative to obtain and review a compound-specific SDS from your supplier before any handling occurs.
Core Hazard Analysis and Risk Assessment
As a substituted pyridine and aromatic amine, 4-Chloro-5-iodo-2-methoxypyridin-3-amine must be treated as a hazardous substance. The combination of chloro, iodo, and amine functional groups on a pyridine ring suggests multiple potential hazards. Structurally similar compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] They can cause severe irritation or burns to the skin and eyes and are often damaging to the respiratory tract.[3][4][5] Furthermore, many halogenated organic compounds are very toxic to aquatic life with long-lasting effects.[3][6]
A thorough risk assessment is the foundation of a safe experimental plan. Before the first gram is weighed, you must understand the potential routes of exposure and have layers of protection in place.
| Hazard Classification (Anticipated) | GHS Hazard Statement | Rationale based on Structural Analogs |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled | Analogs like 4-Chloro-2-iodoaniline are classified as toxic via these routes.[1][2] |
| Skin Corrosion / Irritation | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation | Solid amines can be corrosive.[3] Related compounds cause skin and eye irritation.[4][5] Assume the more severe classification until proven otherwise. |
| Serious Eye Damage / Irritation | H318: Causes serious eye damage | Corrosive materials inherently cause serious eye damage.[3][6] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Halogenated pyridines and anilines are frequently irritating to the respiratory system.[4][5] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects | A common classification for complex halogenated organic molecules.[2][3] |
Personal Protective Equipment (PPE) and Engineering Controls
Exposure minimization is the primary goal. This is achieved through a combination of engineering controls, which remove the hazard at the source, and PPE, your last line of defense.
Engineering Controls: The Non-Negotiable First Step
-
Chemical Fume Hood: All handling of 4-Chloro-5-iodo-2-methoxypyridin-3-amine, from weighing to reaction setup and workup, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine powders or vapors.[7][8]
-
Accessible Safety Equipment: Ensure that a safety shower and an eyewash station are located nearby and are unobstructed before you begin work.[5][9]
Personal Protective Equipment (PPE): Your Personal Defense System
| PPE Category | Item | Specification and Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting and compliant with ANSI Z87.1 standards to protect against dust and splashes.[10] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential, to protect the entire face.[10][11] |
| Skin & Body Protection | Flame-Resistant (FR) Lab Coat & Long Pants | A lab coat, preferably flame-resistant, should be worn buttoned.[10] Long pants and closed-toe shoes are mandatory to cover all skin.[12][13] Avoid synthetic clothing which can melt in a fire.[10] |
| Hand Protection | Chemical-Resistant Gloves (Double-Gloved) | Nitrile gloves are a common choice for pyridine-based compounds, but you must consult the manufacturer's compatibility chart.[7] Double-gloving is a best practice; it provides a buffer if the outer glove is compromised. Change gloves immediately if contamination is suspected.[12][14] |
| Respiratory Protection | NIOSH-Approved Respirator | While working in a fume hood should provide adequate protection, a NIOSH-approved respirator with particulate filters (P100) or appropriate organic vapor cartridges may be necessary for spill cleanup or if engineering controls are insufficient. Follow your institution's respiratory protection program.[9][15] |
Safe Handling and Operational Workflow
A methodical, step-by-step approach prevents errors and minimizes exposure.
Pre-Experiment Checklist
-
Review the SDS: Obtain and read the supplier-specific SDS.
-
Assemble all PPE: Ensure all required PPE is available and in good condition.
-
Prepare the Fume Hood: Clear the hood of unnecessary items and verify it is functioning correctly.
-
Designate a Waste Container: Prepare a clearly labeled, sealed container for hazardous waste.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Transfer and Weigh: Conduct all transfers and weighing of the solid compound within the fume hood. Use anti-static weigh boats or paper. Handle the material gently to avoid creating airborne dust.
-
Dissolution/Reaction: Add the compound to the reaction vessel slowly. If adding to a solvent, ensure the addition is controlled to prevent splashing.
-
Post-Handling Decontamination: After handling is complete, carefully remove the outer gloves and dispose of them in the designated hazardous waste container. Wipe down the work surface with an appropriate solvent.
-
Remove PPE: Remove the remaining PPE in the correct order (lab coat, then inner gloves, then face shield/goggles) before leaving the laboratory.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and removing PPE.[3][13]
Workflow for Safe Handlingdot
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
